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  • Product: Methyl 3-methylisothiazole-4-carboxylate
  • CAS: 74410-97-2

Core Science & Biosynthesis

Foundational

"Methyl 3-methylisothiazole-4-carboxylate CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals Introduction The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and sulfur atoms, exhibits a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Methyl 3-methylisothiazole-4-carboxylate, as a functionalized derivative, represents a key building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and physicochemical properties, offering valuable insights for researchers engaged in drug discovery and development.

Section 1: Chemical Identity and Molecular Structure

While a specific CAS number for Methyl 3-methylisothiazole-4-carboxylate is not prominently listed in major chemical databases, its existence is inferred from the well-documented corresponding carboxylic acid and ethyl ester. For the purpose of this guide, we will refer to its parent acid, 3-Methyl-1,2-thiazole-4-carboxylic acid , which has the registered CAS number 15903-66-9 .[4]

Molecular Structure

The molecular structure of Methyl 3-methylisothiazole-4-carboxylate consists of a central isothiazole ring substituted with a methyl group at the 3-position and a methyl carboxylate group at the 4-position.

Caption: Molecular structure of Methyl 3-methylisothiazole-4-carboxylate.

Physicochemical Properties

The exact physicochemical properties of Methyl 3-methylisothiazole-4-carboxylate are not extensively documented. However, they can be reliably estimated based on the properties of its parent acid and ethyl ester analogue.

Property3-Methylisothiazole-4-carboxylic acidMethyl 3-methylisothiazole-4-carboxylate (Predicted)Ethyl 3-methylisothiazole-4-carboxylate
CAS Number 15903-66-9[4]Not available15901-51-6
Molecular Formula C₅H₅NO₂S[4]C₆H₇NO₂SC₇H₉NO₂S
Molecular Weight 143.16 g/mol [4]157.19 g/mol 171.22 g/mol
Boiling Point 182.3 °C at 760 mmHg[4]~190-210 °C (estimated)Not available
Melting Point 235.5-237.5 °C[4]Lower than the acid (solid at room temp.)Solid
Density 1.4 g/cm³[4]~1.3-1.4 g/cm³ (estimated)Not available

Section 2: Synthesis and Experimental Protocols

The most direct and logical synthetic route to Methyl 3-methylisothiazole-4-carboxylate is through the esterification of 3-methylisothiazole-4-carboxylic acid. This can be achieved via several established methods.

Synthetic Workflow

Synthesis of Methyl 3-methylisothiazole-4-carboxylate A 3-Methylisothiazole-4-carboxylic acid D Reaction Mixture A->D B Methanol B->D C Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) C->D E Esterification D->E F Work-up and Purification E->F G Methyl 3-methylisothiazole-4-carboxylate F->G

Caption: General workflow for the synthesis of Methyl 3-methylisothiazole-4-carboxylate.

Recommended Experimental Protocol: Fischer-Speier Esterification

This classic method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]

Materials:

  • 3-Methylisothiazole-4-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisothiazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-methylisothiazole-4-carboxylate.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic TechniquePredicted Characteristic Signals
¹H NMR Singlet for the C3-methyl protons (~2.5-2.7 ppm), singlet for the ester methyl protons (~3.8-4.0 ppm), and a singlet for the C5-proton of the isothiazole ring (~8.5-8.8 ppm).
¹³C NMR Resonances for the C3-methyl carbon (~15-20 ppm), the ester methyl carbon (~50-55 ppm), the isothiazole ring carbons (C3, C4, C5), and the carbonyl carbon of the ester (~160-165 ppm).
IR (Infrared) Strong carbonyl (C=O) stretching vibration from the ester group (~1710-1730 cm⁻¹), C-O stretching vibrations (~1200-1300 cm⁻¹), and characteristic aromatic C=C and C=N stretching vibrations of the isothiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₇NO₂S.

Section 4: Applications in Research and Drug Development

Isothiazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] They have been investigated for their potential as:

  • Antimicrobial agents: The isothiazolinone class of compounds, which are structurally related, are potent biocides.[7]

  • Anticancer agents: Certain isothiazole derivatives have shown antiproliferative activity against various cancer cell lines.

  • Enzyme inhibitors: The isothiazole scaffold can be functionalized to target specific enzymes involved in disease pathways.

Methyl 3-methylisothiazole-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to amides, hydrazides, and other derivatives, allowing for the exploration of a broad chemical space in drug discovery programs.[3]

Section 5: Safety and Handling

Isothiazole and its derivatives should be handled with care in a well-ventilated laboratory fume hood.[8][9] While specific toxicity data for Methyl 3-methylisothiazole-4-carboxylate is not available, related isothiazolinones are known to be skin and eye irritants and potential sensitizers.[10]

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

Methyl 3-methylisothiazole-4-carboxylate is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its structure, synthesis, and properties, based on available data and logical extrapolation from closely related compounds. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with the potential to address unmet medical needs.

References

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Chemsrc. 3-Methyl-1,2-thiazole-4-carboxylic acid | CAS#:15903-66-9. [Link]

  • U.S. Environmental Protection Agency. Isothiazole - Hazard. [Link]

  • Rodrigues, F. A., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(9), 2469. [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

  • Biłecka, E., et al. (1991). Synthesis of isothiazole derivatives with potential biological activity. Acta poloniae pharmaceutica, 48(1-2), 27-31. [Link]

  • PubChem. Ethyl 5-amino-3-methylisothiazole-4-carboxylate. [Link]

  • Georg Thieme Verlag. Product Class 15: Isothiazoles. [Link]

  • MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ChemDmart. Specification - Ethyl 2-(3-Formyl-4-Isobutoxyphenyl)-4- Methylthiazole- 5-Carboxylate. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. [Link]

  • Wikipedia. Methylisothiazolinone. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (PDF) Functionally Substituted Isothiazole- and Isoxazolecarboxamides. [Link]

  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

  • National Center for Biotechnology Information. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

  • ChemSynthesis. methyl 3-hydroxy-5-isothiazolecarboxylate. [Link]

  • National Center for Biotechnology Information. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”). [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • NIST. 3(2H)-Isothiazolone, 2-methyl-. [Link]

  • SpectraBase. 3-Methyl-isothiazole - 13C NMR. [Link]

  • PubChem. Methylisothiazolinone. [Link]

  • ResearchGate. Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler.... [Link]

  • PubMed. Metabolite analysis of 14C-labeled chloromethylisothiazolinone/methylisothiazolinone for toxicological consideration of inhaled isothiazolinone biocides in lungs. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Isothiazole Derivatives

Executive Summary The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, represents a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties have led to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, represents a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties have led to the development of a diverse array of derivatives with significant therapeutic potential.[2] This guide provides an in-depth exploration of the multifaceted biological activities of novel isothiazole compounds, moving beyond a simple cataloging of effects to explain the underlying mechanisms and the experimental rationale that drives discovery. We will dissect the anticancer, antiviral, antimicrobial, and anti-inflammatory properties of these derivatives, offering detailed protocols, data-driven insights, and a forward-looking perspective on their role in next-generation drug development.

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole ring is more than just a molecular building block; it is a "privileged scaffold" that imparts favorable characteristics to drug candidates. The presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship creates a unique electronic environment that facilitates interactions with a wide range of biological targets.[3] This structure is found in several clinically approved drugs, including the antipsychotic agent ziprasidone, underscoring its therapeutic relevance.[1][4] The versatility of the isothiazole core allows for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization in drug discovery.[5]

Key Biological Activities & Experimental Frameworks

The therapeutic promise of isothiazole derivatives is broad, spanning multiple disease areas. This section delves into the most significant activities, presenting mechanistic insights, representative data, and the detailed experimental protocols required for their evaluation.

Anticancer Activity: Targeting Malignant Pathways

Novel isothiazole derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including those of the lung (A-549), liver (Bel7402, HepG2), and colon (HCT-8).[6][7][8]

Mechanistic Insights: PI3K/mTOR Dual Inhibition A promising strategy in oncology is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in cancer. Certain thiazole derivatives have been identified as potent dual inhibitors.[9] This dual-action approach can preemptively address resistance mechanisms that arise from pathway crosstalk. Compound 3b from a recent study, for instance, showed potent inhibition of both PI3Kα and mTOR, leading to significant antiproliferative effects.[9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Isothiazole Novel Isothiazole Derivative (e.g., 3b) Isothiazole->PI3K Inhibits Isothiazole->mTORC1 Inhibits Isothiazole->mTORC2 Inhibits

Caption: PI3K/mTOR signaling and points of inhibition by isothiazole derivatives.

Data Presentation: In Vitro Cytotoxicity

Compound IDTarget Cell LineIC50 (µM)Reference
5a MDA-MB-231 (Breast)1.51[10]
5b KF-28 (Ovarian)3.374[10]
5e MCF-7 (Breast)0.6648[10]
7c HepG-2 (Liver)7.93[6]
8c A-549 (Lung)48% inhibition @ 5 µg/mL[7][8]
3b Leukemia (RPMI-8226)Lethal Effect (>100% GI)[9]

Experimental Protocol: MTT Cytotoxicity Assay This protocol is fundamental for assessing the in vitro anticancer activity of novel compounds.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; shorter times may not capture slow-acting cytotoxic effects, while longer times can lead to nutrient depletion in control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antiviral Activity: Halting Viral Replication

Isothiazole derivatives have demonstrated significant inhibitory effects against a variety of RNA and DNA viruses, including Poliovirus, rhinoviruses, Coxsackie B1, measles virus, and HIV.[11][12][13]

Mechanistic Insights: Interference with Early Replication Events Studies on the antiviral action against poliovirus revealed that these compounds are most effective when added during or shortly after viral adsorption.[14] This timing suggests an interference with early events in the viral life cycle. Further investigation showed a marked reduction in viral RNA synthesis, indicating that the isothiazole derivatives can shut down the virus's replication machinery.[14] This multi-step mode of action makes them attractive candidates for further development.[14]

Antiviral_Workflow Start Virus & Host Cells Adsorption Viral Adsorption (Attachment) Start->Adsorption Penetration Penetration & Uncoating Adsorption->Penetration Replication RNA Synthesis & Replication Penetration->Replication Assembly Viral Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release InhibitionPoint Isothiazole Derivatives InhibitionPoint->Adsorption Inhibit InhibitionPoint->Replication Inhibit

Caption: Isothiazole derivatives inhibit early stages of viral replication.

Data Presentation: Antiviral Efficacy

Compound ClassTarget VirusSelectivity Index (SI)Key FindingReference
Disulphanyl-isothiazolesPoliovirus 1223 - 828High selectivity[11][12]
Disulphanyl-isothiazolesEchovirus 9200 - 334High selectivity[11][12]
Diisothiazole disulfidesPoliovirus 1Remarkable InhibitionInterferes with RNA synthesis[14]
3-mercapto-5-phenyl-4-isothiazolecarbonitrileHIV-1 & HIV-2EC50 ~2 µg/mLInhibits HIV replication[13]

Experimental Protocol: Plaque Reduction Assay This gold-standard assay quantifies the reduction in infectious virus particles.

  • Cell Monolayer Preparation: Seed host cells (e.g., Vero cells for Poliovirus) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Wash the monolayer with PBS. Prepare dilutions of the virus stock and infect the cells with a low multiplicity of infection (MOI) to produce about 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

  • Compound Treatment: After adsorption, remove the viral inoculum. Overlay the monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the isothiazole derivative. The overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration. Determine the EC50 (50% effective concentration).

Antimicrobial Activity: Combating Bacteria and Fungi

Isothiazole derivatives possess broad-spectrum antimicrobial properties, a trait attributed to the presence of the (S-C=N) toxophoric unit.[15] They are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[15][16]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Compound TypeTarget OrganismMIC (µg/mL)Reference
Thiazole-hydrazone derivativeA. fumigatus (Fungus)0.03Four times more potent than Amphotericin B
Thiazole-hydrazone derivativeK. pneumoniae (Bacteria)0.03Potent antibacterial activity
2,4-disubstituted thiazoleS. aureus (Bacteria)16.1 µMPromising antibacterial activity
2,4-disubstituted thiazoleC. albicans (Fungus)15.3 µMSubstantial antifungal activity

Experimental Protocol: Broth Microdilution MIC Assay This is a standardized method (e.g., CLSI guidelines) for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isothiazole derivatives.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain isothiazole derivatives exhibit significant anti-inflammatory properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]

Mechanistic Insights: COX/LOX Enzyme Inhibition The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Some isothiazole derivatives have been shown to be potent inhibitors of both the COX and lipoxygenase (LOX) pathways, offering a dual-pronged approach to reducing inflammation.[18]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain PGs->Inflammation LTs->Inflammation Isothiazole Isothiazole Derivatives Isothiazole->COX Inhibit Isothiazole->LOX Inhibit

Sources

Foundational

Exploring the Reactivity of the Isothiazole Ring in Methyl 3-methylisothiazole-4-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the chemical reactivity of Methyl 3-methylisothiazole-4-carboxylate, a versatile heterocyclic compound with significant potential in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the chemical reactivity of Methyl 3-methylisothiazole-4-carboxylate, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the underlying principles governing the reactivity of the isothiazole core and its substituents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this isothiazole derivative.

Introduction to the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement imparts a unique electronic character, rendering the ring susceptible to a variety of chemical transformations.[1] The subject of this guide, Methyl 3-methylisothiazole-4-carboxylate, features a methyl group at the C3 position and a methyl ester at the C4 position, further influencing the ring's reactivity. Understanding the interplay of these substituents with the inherent properties of the isothiazole ring is crucial for its strategic functionalization.

Synthesis of the Core Scaffold

While various methods exist for the synthesis of the isothiazole ring, a common route to 4-carboxyisothiazole derivatives involves the cycloaddition of nitrile sulfides with appropriate alkynes. For instance, the 1,3-dipolar cycloaddition of a nitrile sulfide with an acetylenecarboxylate can provide the isothiazole-4-carboxylate core.

Electrophilic Aromatic Substitution: Targeting the C5 Position

The isothiazole ring is generally considered electron-deficient, yet it undergoes electrophilic aromatic substitution, preferentially at the C4 position in the unsubstituted ring.[1] However, in Methyl 3-methylisothiazole-4-carboxylate, the C4 position is blocked. The directing effects of the C3-methyl (weakly activating, ortho-, para-directing) and C4-methoxycarbonyl (deactivating, meta-directing) groups, along with the inherent electronic nature of the ring, favor electrophilic attack at the C5 position.

Nitration

Nitration of the isothiazole ring can be achieved using standard nitrating agents. The following protocol is adapted from established procedures for the nitration of aromatic esters.

Experimental Protocol: Nitration of Methyl 3-methylisothiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Substrate Addition: Slowly add Methyl 3-methylisothiazole-4-carboxylate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the isothiazole derivative, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, Methyl 3-methyl-5-nitroisothiazole-4-carboxylate, is collected by vacuum filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions, including ring degradation.

Halogenation

Halogenation, such as bromination, is another key electrophilic substitution reaction. The C5 position is the expected site of halogenation.

Experimental Protocol: Bromination of Methyl 3-methylisothiazole-4-carboxylate

  • Reaction Setup: Dissolve Methyl 3-methylisothiazole-4-carboxylate in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of bromine in acetic acid dropwise to the stirred solution of the isothiazole.

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the substrate. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. The precipitated product, Methyl 5-bromo-3-methylisothiazole-4-carboxylate, is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a solvent like ethanol can be used to purify the product.

Causality Behind Experimental Choices: Acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not react with bromine. The addition of sodium bisulfite in the work-up is a standard procedure to safely neutralize any unreacted bromine.

Reactivity of the Substituent Groups

The methyl and ester groups on the isothiazole ring also offer avenues for further functionalization.

Reactions of the C3-Methyl Group

The methyl group at the C3 position can undergo reactions typical of benzylic-like positions, such as free-radical halogenation.

Experimental Protocol: Side-Chain Bromination

  • Reaction Setup: Dissolve Methyl 3-methylisothiazole-4-carboxylate in a non-polar solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., a sunlamp).

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reaction: Reflux the mixture while irradiating with the light source. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium carbonate solution and then water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain Methyl 3-(bromomethyl)isothiazole-4-carboxylate.

Causality Behind Experimental Choices: N-Bromosuccinimide is the reagent of choice for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors substitution over addition. The use of a radical initiator and light is essential to initiate the free-radical chain reaction.

Transformations of the C4-Ester Group

The methyl ester at the C4 position is a versatile handle for various functional group interconversions.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: Dissolve Methyl 3-methylisothiazole-4-carboxylate in a mixture of methanol and water.

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid 3-methylisothiazole-4-carboxylic acid by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices: Basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion. The final acidification step is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

The ester can be converted to an amide by direct reaction with an amine, often requiring elevated temperatures, or more commonly, by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

Experimental Protocol: Amide Formation from the Carboxylic Acid

  • Acid Chloride Formation: Convert 3-methylisothiazole-4-carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with Amine: In a separate flask, dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Coupling: Slowly add the freshly prepared isothiazole-4-carbonyl chloride to the amine solution. A base, such as triethylamine, is often added to neutralize the HCl generated.

  • Reaction and Work-up: Allow the reaction to stir to completion. Wash the reaction mixture with dilute acid, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer and remove the solvent to yield the amide.

  • Purification: The amide can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a standard strategy to facilitate amide bond formation under mild conditions.[2] The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl produced without competing with the primary amine nucleophile.

The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of the Ester

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of Methyl 3-methylisothiazole-4-carboxylate in anhydrous THF.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried and concentrated to give the (3-methylisothiazol-4-yl)methanol.

Causality Behind Experimental Choices: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[3] The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.[4]

Nucleophilic Substitution and Ring Opening

The isothiazole ring itself can be susceptible to nucleophilic attack, particularly at the C3 and C5 positions. The presence of the electron-withdrawing ester group at C4 may influence the susceptibility of the ring to such reactions. In some cases, nucleophilic attack, especially on quaternized isothiazolium salts, can lead to ring opening.[1] The N-S bond is the weakest link in the ring and can be cleaved by strong nucleophiles or under reductive conditions.

Palladium-Catalyzed Cross-Coupling Reactions

For further elaboration of the isothiazole core, palladium-catalyzed cross-coupling reactions are invaluable tools. To utilize these reactions, a halogen substituent is typically required on the ring. For instance, if Methyl 5-bromo-3-methylisothiazole-4-carboxylate (prepared as in section 3.2) is used, a variety of cross-coupling partners can be introduced at the C5 position.

Suzuki Coupling

The Suzuki coupling allows for the formation of a C-C bond between the isothiazole ring and a boronic acid or ester.

Conceptual Workflow: Suzuki Coupling

Suzuki_Workflow Start Methyl 5-bromo-3-methyl- isothiazole-4-carboxylate Reaction Suzuki Coupling Reaction Start->Reaction BoronicAcid Aryl/Alkenyl Boronic Acid or Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Methyl 5-Aryl/Alkenyl-3-methyl- isothiazole-4-carboxylate Reaction->Product

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Data Summary

ReactionPositionReagentsExpected Product
NitrationC5HNO₃, H₂SO₄Methyl 3-methyl-5-nitroisothiazole-4-carboxylate
BrominationC5Br₂, Acetic AcidMethyl 5-bromo-3-methylisothiazole-4-carboxylate
Side-chain BrominationC3-MethylNBS, AIBNMethyl 3-(bromomethyl)isothiazole-4-carboxylate
HydrolysisC4-EsterNaOH, H₂O/MeOH3-Methylisothiazole-4-carboxylic acid
AmidationC4-Ester1. SOCl₂ 2. R₂NHN,N-Disubstituted-3-methylisothiazole-4-carboxamide
ReductionC4-EsterLiAlH₄(3-Methylisothiazol-4-yl)methanol

Conclusion

Methyl 3-methylisothiazole-4-carboxylate is a richly functionalized heterocyclic building block. Its reactivity is a nuanced interplay between the inherent electronic properties of the isothiazole ring and the directing effects of its substituents. This guide has outlined key transformations including electrophilic substitution at the C5 position, and a variety of functional group interconversions of the C3-methyl and C4-ester groups. The provided protocols and the rationale behind them are intended to serve as a solid foundation for researchers to confidently and creatively explore the synthetic potential of this versatile molecule.

References

  • Isothiazole - Grokipedia. (URL: Not available)
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. [Link]

  • Scheme of synthesis of methyl 3-methyl-4-nitroisothiazole-5-carboxylate... - ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Product Class 15: Isothiazoles. (URL: Not available)
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp - Reddit. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. [Link]

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (URL: Not available)
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Conditions for the reduction of carboxylic acids by LiAlH4 - Chemistry Stack Exchange. [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing). [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (URL: Not available)
  • Nitration of Substituted Aromatic Rings and R
  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction - MDPI. [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

  • 6.1.3 Carboxylic Acids and Esters - Revisely. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Synthesis of isothiazole derivatives with potential biological activity - PubMed. [Link]

  • The chemistry of isothiazoles - ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (URL: Not available)

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Protocols & Analytical Methods

Method

"Methyl 3-methylisothiazole-4-carboxylate as a building block for agrochemical synthesis"

This guide details the application of Methyl 3-methylisothiazole-4-carboxylate as a strategic building block in agrochemical discovery. It focuses on its utility as a scaffold for synthesizing fungicides and plant activa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 3-methylisothiazole-4-carboxylate as a strategic building block in agrochemical discovery. It focuses on its utility as a scaffold for synthesizing fungicides and plant activators (SAR inducers), analogous to commercial standards like Isotianil.

Executive Summary & Strategic Value

Methyl 3-methylisothiazole-4-carboxylate (CAS: 15903-66-9 for the acid, ester derivatives vary) represents a critical "chassis" for designing next-generation crop protection agents.

Why This Scaffold?
  • Bioisosterism: The isothiazole ring is a proven bioisostere for thiazoles, pyrazoles, and pyridines found in commercial fungicides (e.g., Isotianil , Probenazole analogs).

  • Plant Defense Induction: Isothiazole-4-carboxamides are privileged structures for inducing Systemic Acquired Resistance (SAR) in crops, activating the salicylic acid pathway to protect against rice blast (Magnaporthe oryzae) and bacterial leaf blight.

  • Chemical Versatility: The C4-ester provides a handle for library generation (amides/esters), while the C5 position is electronically activated for electrophilic substitution, allowing for "scaffold hopping" from the 3,4-dichloroisothiazole motif seen in older patents.

Chemical Profile & Safety

PropertySpecification
IUPAC Name Methyl 3-methylisothiazole-4-carboxylate
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Reactivity Nucleophilic attack at carbonyl (C4); Electrophilic substitution (C5)

Safety Warning: Isothiazoles can be sensitizers. Handle with gloves and in a fume hood. Precursors like thiophosgene (if used in synthesis) are highly toxic.

Synthesis & Sourcing Strategy

While commercially available, in-house synthesis allows for derivative generation (e.g., altering the C3-alkyl group).

Method A: The Woodward Enamine Cyclization (Classic Route)

This method constructs the ring from acyclic precursors using Methyl 3-aminocrotonate .

Reaction Logic: The enamine carbon acts as a nucleophile attacking the sulfur source, followed by cyclization and elimination.

  • Precursors: Methyl 3-aminocrotonate + Thiophosgene (CSCl₂) or Thiocarbonyldiimidazole (TCDI).

  • Conditions: Toluene/Dioxane, reflux.

  • Note: Thiophosgene is extremely toxic. Modern protocols often prefer TCDI or Appel’s salt (see below).

Method B: The Appel’s Salt Route (Access to 5-Cyano derivatives)

For researchers needing a C5-functionalized handle immediately, reacting the enamine with Appel’s Salt (4,5-dichloro-1,2,3-dithiazolium chloride) yields Methyl 5-cyano-3-methylisothiazole-4-carboxylate .

SynthesisPathways Start Methyl 3-aminocrotonate Reagent1 Thiophosgene/TCDI (Cyclization) Start->Reagent1 Reagent2 Appel's Salt (Condensation) Start->Reagent2 Product1 Methyl 3-methylisothiazole- 4-carboxylate (Target) Reagent1->Product1 Woodward Route Product2 Methyl 5-cyano-3-methyl- isothiazole-4-carboxylate Reagent2->Product2 Appel Route

Figure 1: Divergent synthesis pathways from Methyl 3-aminocrotonate.

Core Protocols: Agrochemical Scaffold Functionalization

Protocol 1: C5-Bromination (Electrophilic Aromatic Substitution)

Objective: To introduce a halogen at the C5 position, mimicking the bioactivity of 3,4-dichloroisothiazoles (like Isotianil) or creating a handle for Suzuki couplings.

Mechanism: The isothiazole ring is electron-deficient but the C5 position is the most nucleophilic site remaining. NBS provides a controlled source of electrophilic bromine.

Materials:

  • Methyl 3-methylisothiazole-4-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetic Acid (AcOH) or DMF (Solvent)

  • Temperature: 60–80°C

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the ester in 20 mL of Glacial Acetic Acid.

  • Addition: Add 11 mmol of NBS in a single portion.

  • Reaction: Heat to 60°C and monitor by TLC (Hexane:EtOAc 3:1). The reaction typically completes in 2–4 hours.

  • Workup: Pour the mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Neutralization: Wash organic phase with sat. NaHCO₃ to remove acetic acid.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Yield: Expect 75–85% of Methyl 5-bromo-3-methylisothiazole-4-carboxylate .

Protocol 2: Hydrolysis to the Free Acid

Objective: Activate the scaffold for amide coupling.

Step-by-Step:

  • Dissolve the ester in THF:Water (1:1).

  • Add LiOH (2.0 eq) and stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2.

  • Extract with EtOAc. The resulting 3-methylisothiazole-4-carboxylic acid is often a solid suitable for the next step without chromatography.

Protocol 3: Library Synthesis (Amide Coupling)

Objective: Synthesize an Isotianil Analog (e.g., N-(2-cyanophenyl)-3-methylisothiazole-4-carboxamide).

Context: The amide bond is the critical pharmacophore for binding to plant defense receptors.

Materials:

  • 3-methylisothiazole-4-carboxylic acid (1.0 eq)[1]

  • Aniline derivative (e.g., 2-aminobenzonitrile) (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate or DMF

Step-by-Step:

  • Activation: In a reaction vial, dissolve the acid (1.0 mmol) and DIPEA (3.0 mmol) in EtOAc (5 mL).

  • Coupling: Add T3P (50% in EtOAc, 1.5 mmol) followed by 2-aminobenzonitrile (1.1 mmol).

  • Incubation: Stir at Room Temperature for 12 hours. Note: T3P is preferred for agrochemical libraries due to easy water workup.

  • Workup: Wash with water, 1M HCl, and Brine.

  • Purification: Recrystallize from Ethanol/Heptane.

Target Data (Expected):

  • Yield: >80%

  • Appearance: White crystalline solid.

  • ¹H NMR: Distinct amide singlet at δ 9.0–10.5 ppm.

Application Workflow: Designing a Plant Activator

The following workflow illustrates how to move from the raw building block to a candidate fungicide.

AgrochemicalWorkflow Block Building Block: Methyl 3-methylisothiazole- 4-carboxylate Step1 Step 1: C5-Functionalization (Bromination/Chlorination) Block->Step1 Optional: Modulate Lipophilicity Step2 Step 2: Hydrolysis (Ester to Acid) Block->Step2 Direct Route Step1->Step2 Step3 Step 3: Amide Coupling (Reaction with Anilines) Step2->Step3 Library Generation Candidate Candidate: 3-Methyl-N-aryl-isothiazole- 4-carboxamide Step3->Candidate Screen Screening: Rice Blast (Magnaporthe) SAR Induction Assays Candidate->Screen Biological Evaluation

Figure 2: Workflow for converting the isothiazole ester into a bioactive carboxamide candidate.

References

  • Woodward, R. B., et al. "The Synthesis of Isothiazoles." Journal of the American Chemical Society.
  • Bayer CropScience. "Isotianil: A Novel Plant Activator." Agrochemical Patents. Validates the isothiazole-carboxamide pharmacophore.[2]

  • Appel, R. "Reactions of 4,5-dichloro-1,2,3-dithiazolium chloride."[3][4] Chemische Berichte. Source for the Appel salt route to cyano-isothiazoles.[5]

  • Organic Chemistry Portal. "Synthesis of Isothiazoles." Comprehensive review of modern synthetic methods. Link

  • PubChem. "Methyl 3-methylisothiazole-4-carboxylate Compound Summary." Link

Sources

Application

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of Methyl 3-methylisothiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a detailed guide for the chemical modification of Methyl 3-methylisothiazole-4-carboxylate, a versatile heterocyclic building block. The...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for the chemical modification of Methyl 3-methylisothiazole-4-carboxylate, a versatile heterocyclic building block. The isothiazole scaffold is a key component in numerous biologically active compounds and pharmaceutical drugs.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic strategies, field-proven insights, and detailed, step-by-step protocols for functionalization at both the C4-ester group and the C5-position of the isothiazole ring.

Introduction: The Isothiazole Core as a Privileged Scaffold

Methyl 3-methylisothiazole-4-carboxylate is a stable, aromatic heterocyclic compound that serves as an excellent starting point for the synthesis of more complex molecules.[3] Its structure presents two primary sites for chemical diversification: the carboxylate ester at the C4 position and the C5 carbon atom on the isothiazole ring. The strategic functionalization of these positions allows for the systematic exploration of chemical space, a critical process in modern drug discovery and materials science.

The isothiazole ring's unique electronic properties, stemming from the adjacent nitrogen and sulfur heteroatoms, govern its reactivity.[3] Understanding these properties is paramount for designing successful synthetic routes. This guide will explore two primary functionalization vectors:

  • Modification of the C4-Ester Group: Transformations such as amide bond formation and reduction to introduce diverse functional groups and alter polarity and hydrogen bonding capabilities.

  • Substitution on the C5-Position of the Ring: Leveraging the inherent reactivity of the C5 proton for metalation-electrophile quench sequences or installing a handle for modern cross-coupling reactions.[3]

Below is a depiction of the primary reactive sites on the target molecule.

G cluster_molecule Methyl 3-methylisothiazole-4-carboxylate mol ester_label Vector 1: C4-Ester Functionalization ring_label Vector 2: C5-Ring Functionalization

Caption: Primary vectors for synthetic modification.

PART 1: FUNCTIONALIZATION OF THE C4-CARBOXYLATE GROUP

The methyl ester at the C4 position is a versatile handle for introducing a wide array of functionalities. The most common transformations involve its conversion into amides, which are prevalent in bioactive molecules, or its reduction to a primary alcohol, which can serve as a precursor for further modifications.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the C4-ester to an amide is a two-step process: (1) saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by (2) coupling of the acid with a primary or secondary amine.

Causality: The hydrolysis of the ester to a carboxylate salt, followed by acidic workup, is necessary to activate the carbonyl group for subsequent amide coupling. Standard coupling reagents react efficiently with carboxylic acids, not esters.

  • Materials & Reagents:

    • Methyl 3-methylisothiazole-4-carboxylate

    • Methanol (MeOH)

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • Ethyl Acetate (EtOAc)

    • Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Step-by-Step Procedure:

    • Dissolve Methyl 3-methylisothiazole-4-carboxylate (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask.

    • Add 1 M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, remove the methanol under reduced pressure.

    • Add water to the residue and wash with a small amount of diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Methylisothiazole-4-carboxylic acid as a solid.[4]

Causality: Carbodiimide reagents like EDC, in the presence of an additive like HOBt, activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, minimizing side reactions and racemization in chiral substrates.

  • Materials & Reagents:

    • 3-Methylisothiazole-4-carboxylic acid (from Protocol 1)

    • Desired primary or secondary amine (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Step-by-Step Procedure:

    • In a dry, nitrogen-flushed flask, dissolve 3-Methylisothiazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DCM.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add EDC·HCl (1.2 eq) in one portion.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

G Acid R-COOH (Isothiazole Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt - Urea Byproduct Urea Byproduct Intermediate->Byproduct Side Reaction (Rearrangement) HOBt HOBt HOBt->ActiveEster Amide R-CO-NHR' (Final Amide) ActiveEster->Amide + Amine - HOBt Amine R'-NH2 (Amine) Amine->Amide

Caption: Simplified workflow for EDC/HOBt mediated amide coupling.

Coupling Partner (Amine)Product ClassTypical Yield (%)Notes
BenzylamineN-Benzyl amide85-95%Standard, unhindered primary amine.
MorpholineMorpholinyl amide80-90%Common cyclic secondary amine.[5]
Glycine methyl esterPeptide coupling70-85%Requires careful control to avoid epimerization.
AnilineN-Aryl amide50-70%Less nucleophilic; may require longer reaction times or heating.[6]
Reduction to Primary Alcohol

Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce the resonance-stabilized ester functional group. The aluminum hydride provides a nucleophilic hydride (H⁻) that attacks the electrophilic carbonyl carbon, leading to the formation of the primary alcohol after an aqueous workup.[7]

  • Materials & Reagents:

    • Methyl 3-methylisothiazole-4-carboxylate

    • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Ethyl Acetate (EtOAc)

  • Step-by-Step Procedure:

    • In a dry, nitrogen-flushed flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve Methyl 3-methylisothiazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction back to 0 °C.

    • CAUTION: Exothermic and generates H₂ gas. Quench the reaction carefully by the slow, sequential addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • A granular white precipitate should form. Stir vigorously for 30 minutes.

    • Filter the solid through a pad of Celite, washing thoroughly with EtOAc.

    • Combine the filtrates, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the target alcohol.

PART 2: FUNCTIONALIZATION OF THE ISOTHIAZOLE RING (C5-POSITION)

The C5 position of the isothiazole ring is the most amenable to substitution. The proton at C5 is the most acidic on the ring, making it susceptible to deprotonation by strong bases, followed by reaction with an electrophile.[3] Alternatively, the ring can be halogenated to prepare a substrate for powerful palladium-catalyzed cross-coupling reactions.[8]

G cluster_0 Direct Functionalization cluster_1 Cross-Coupling Strategy Start Methyl 3-methylisothiazole- 4-carboxylate Lithiation C5-Lithiation (n-BuLi, -78 °C) Start->Lithiation Halogenation C5-Halogenation (NBS or NIS) Start->Halogenation Quench Electrophilic Quench (E+) Lithiation->Quench Product1 C5-Substituted Product Quench->Product1 Halide C5-Haloisothiazole Halogenation->Halide Coupling Pd-Catalyzed Cross-Coupling Halide->Coupling Product2 C5-Aryl/Alkenyl/Alkynyl Product Coupling->Product2

Caption: Key strategies for C5-position functionalization.

Halogenation and Palladium-Catalyzed Cross-Coupling

This two-step sequence is one of the most powerful methods for installing new carbon-carbon bonds on heterocyclic systems.[9][10] First, a halogen (typically bromine or iodine) is installed at the C5 position. This "handle" then allows for a variety of palladium-catalyzed reactions.

Causality: Electrophilic aromatic substitution on the isothiazole ring can be challenging.[3] However, reagents like NBS in the presence of a radical initiator or acid catalyst can effectively install a bromine atom at the most electron-rich position, C5.

  • Materials & Reagents:

    • Methyl 3-methylisothiazole-4-carboxylate

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Anhydrous Acetonitrile (MeCN) or Carbon Tetrachloride (CCl₄)

    • Azobisisobutyronitrile (AIBN) (0.1 eq) or Sulfuric Acid (catalytic)

  • Step-by-Step Procedure:

    • Dissolve the starting ester (1.0 eq) in anhydrous MeCN.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between EtOAc and water.

    • Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, then with brine.

    • Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield Methyl 5-bromo-3-methylisothiazole-4-carboxylate.

Causality: The Suzuki reaction creates a C-C bond between the C5-bromide and an organoboron species. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to forge the new bond with high efficiency and functional group tolerance.[10][11]

  • Materials & Reagents:

    • Methyl 5-bromo-3-methylisothiazole-4-carboxylate (from Protocol 4)

    • Aryl or Vinyl Boronic Acid (1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Step-by-Step Procedure:

    • To a flask, add the C5-bromo-isothiazole (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent mixture (Dioxane/Water).

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the C5-arylated (or vinylated) product.

Boronic Acid PartnerProduct ClassTypical CatalystTypical Yield (%)
Phenylboronic acidC5-Phenyl derivativePd(PPh₃)₄75-90%
4-Methoxyphenylboronic acidC5-(4-Methoxyphenyl) derivativePd(dppf)Cl₂80-95%
Thiophene-2-boronic acidC5-(2-Thienyl) derivativePd(PPh₃)₄70-85%
Vinylboronic acid pinacol esterC5-Vinyl derivativePd(dppf)Cl₂60-75%

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Scilit. (n.d.). New regiospecific isothiazole C–C coupling chemistry. Retrieved from [Link]

  • Georg Thieme Verlag. (2014). Product Class 15: Isothiazoles. Science of Synthesis. Retrieved from [Link]

  • Ganapathi, T. S. (1950). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Howe, R. K., Cruner, T. A., Carter, L. G., & Franz, J. E. (1978). Synthesis of 3-aryl-4-isothiazolecarboxylates. Journal of Heterocyclic Chemistry, 15(6), 1001-1003.
  • Royal Society of Chemistry. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. Retrieved from [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.
  • National Center for Biotechnology Information. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PMC. Retrieved from [Link]

  • De Gruyter. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler.... Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • MDPI. (2019). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Methyl-1,2-thiazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. Retrieved from [Link]

  • American Chemical Society. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology.
  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]

  • MDPI. (2020). 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (1972). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Method

Application Note: Synthetic Strategies for the Derivatization of 5-Amino-3-methyl-isothiazole-4-carboxylic Acid

Introduction The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including antiviral and anti-inflammatory properties.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including antiviral and anti-inflammatory properties.[1] The specific regioisomer, 5-amino-3-methyl-isothiazole-4-carboxylic acid, represents a highly versatile building block for drug discovery. Its three distinct functional handles—an aromatic amine, a carboxylic acid, and a methyl group—allow for systematic chemical exploration and the generation of diverse compound libraries. Derivatives of this core have been investigated for a range of therapeutic applications, including as kinase inhibitors and immunomodulatory agents.[1][2]

This guide provides a comprehensive overview of the primary synthetic routes to modify this scaffold, focusing on the derivatization of the 5-amino and 4-carboxylic acid groups. We will detail field-proven protocols, explain the mechanistic rationale behind procedural choices, and present workflows to empower researchers in their synthetic campaigns.

I. Synthesis of the Core Scaffold

While the primary focus is on derivatization, a reliable synthesis of the starting material is paramount. A common strategy for constructing such highly substituted heterocycles is through the cyclization of functionalized acyclic precursors. A plausible and effective approach is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile.[3][4][5] An analogous pathway for isothiazoles involves the oxidative cyclization of a thioamide precursor.[6]

A well-documented method for the analogous 5-amino-3-methyl-isoxazole-4-carboxylic acid involves a three-step synthesis starting from triethyl orthoacetate and ethyl cyanoacetate.[7] Adapting this logic to isothiazole synthesis, a proposed route involves the formation of a functionalized propenethioamide, followed by an oxidative S-N bond formation to yield the isothiazole ring.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thiolation cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Hydrolysis A Acetonitrile + Ethyl Cyanoacetate C α-Cyano Acrylonitrile Intermediate A->C Condensation B Base (e.g., Piperidine) E Thioamide Intermediate C->E Sulfurization D Lawesson's Reagent or H₂S G Ethyl 5-amino-3-methyl- isothiazole-4-carboxylate E->G S-N Bond Formation F Oxidant (e.g., H₂O₂, I₂) I 5-Amino-3-methyl- isothiazole-4-carboxylic Acid G->I Ester Hydrolysis H Base (e.g., NaOH) then Acid (e.g., HCl)

II. Derivatization of the 4-Carboxylic Acid Group

The carboxylic acid at the C4 position is an ideal handle for introducing diversity, most commonly through the formation of esters and amides.

A. Esterification

Ester derivatives are often synthesized to improve properties like cell permeability or to act as prodrugs. The choice of method depends on the scale and the sensitivity of the substrates.

Scientific Rationale: Direct Fischer esterification under strongly acidic conditions can be harsh. Milder methods are generally preferred.

  • Thionyl Chloride (SOCl₂) Method: This is a robust and high-yielding one-pot method.[8][9] SOCl₂ reacts with the alcohol (e.g., methanol, ethanol) in situ to generate HCl, which protonates the carboxylic acid, and also forms an acyl chloride intermediate, which is highly reactive towards the alcohol nucleophile. This dual activation makes the reaction very efficient.[10]

  • Carbodiimide Coupling (Steglich Esterification): For acid-sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC are ideal.[10] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), is required to facilitate the acyl transfer to the alcohol, forming the ester.

Protocol 1: Esterification using Thionyl Chloride

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-amino-3-methyl-isothiazole-4-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, ~0.2 M concentration).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux (40-60 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess alcohol and SOCl₂.

  • Purification: The resulting hydrochloride salt of the ester can often be used directly or purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Reagent/ConditionPurposeTypical Values
Solvent Reagent and reaction mediumAnhydrous Methanol, Ethanol
Activating Agent Forms acyl chloride intermediateThionyl Chloride (SOCl₂)
Stoichiometry Ensure complete conversion1.2 - 1.5 eq SOCl₂
Temperature Control reaction rate0 °C to Reflux
Reaction Time Time to completion4 - 16 hours
Typical Yield Efficiency of transformation>90%

Table 1: Summary of conditions for SOCl₂-mediated esterification.

B. Amide Bond Formation

Amide coupling is arguably the most critical transformation for this scaffold in drug discovery, linking the isothiazole core to a vast array of amine-containing building blocks.

Scientific Rationale: Direct condensation of a carboxylic acid and an amine requires very high temperatures and is impractical for complex molecules. The reaction is enabled by "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group.

  • Carbodiimides (EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a common choice due to the formation of a water-soluble urea byproduct, simplifying purification. However, its use alone can lead to racemization in chiral substrates and the formation of an unreactive N-acylurea side product.

  • Additives (HOBt, HOAt): To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) are used.[11] HOBt traps the reactive O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but highly reactive towards amines, leading to cleaner reactions and higher yields.

  • Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents. They react with the carboxylic acid to form a highly reactive HOAt-ester, leading to rapid amide bond formation even with poorly nucleophilic amines.

// Nodes Start [label="Isothiazole-COOH\n+ Amine (R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Reagents [label="Coupling Reagent (e.g., HATU, EDC)\n+ Additive (e.g., HOBt)\n+ Base (e.g., DIPEA)"]; Solvent [label="Aprotic Solvent\n(DMF, DCM)"]; Activation [label="Carboxylic Acid Activation\n(Formation of Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Nucleophilic Attack\nby Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Isothiazole Amide Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Reagents -> Activation; Solvent -> Activation [style=dotted]; Activation -> Coupling; Coupling -> Product; } enddot Caption: Key steps in amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

  • Setup: To a solution of 5-amino-3-methyl-isothiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M), add the desired amine (1.1-1.2 eq).

  • Reagent Addition: Add HATU (1.2 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

ReagentClassStoichiometry (eq)Rationale
HATU Uronium Salt1.1 - 1.2High efficiency, low side reactions.
EDC/HOBt Carbodiimide/Additive1.2 / 1.2Cost-effective, water-soluble byproduct.[11]
DIPEA Non-nucleophilic Base2.0 - 3.0Maintains basic pH without competing as a nucleophile.
DMF/DCM Aprotic Solvent-Solubilizes reagents, does not interfere with the reaction.

Table 2: Common reagents for amide coupling.

III. Derivatization of the 5-Amino Group

The nucleophilic 5-amino group is a prime site for modification via acylation, sulfonylation, or condensation reactions.

A. N-Acylation

Introducing an acyl group at the N5 position is a common strategy to modulate the electronic properties and biological activity of the molecule.[1][2]

Scientific Rationale: This is a standard nucleophilic acyl substitution. The lone pair of the 5-amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A tertiary amine base (e.g., pyridine or triethylamine) is included to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

Protocol 3: N-Acylation with an Acyl Chloride

  • Setup: Dissolve the starting material, typically the ethyl ester of 5-amino-3-methyl-isothiazole-4-carboxylic acid (1.0 eq), in an anhydrous solvent like toluene or DCM. Add a base such as pyridine (1.1 eq).[2]

  • Reagent Addition: Cool the solution to 0 °C. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the product by column chromatography or recrystallization.

// Nodes Start [label="5-Amino-isothiazole\n(Ester Protected)", shape=ellipse, fillcolor="#FFFFFF"]; Acyl [label="Acyl Chloride (R-COCl)\n+ Base"]; Aldehyde [label="Aldehyde (R'-CHO)\n+ Acid Catalyst"]; Product_Amide [label="N-Acyl Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Imine [label="Schiff Base (Imine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Product_Amide [label="N-Acylation"]; Acyl -> Product_Amide [style=dotted]; Start -> Product_Imine [label="Condensation"]; Aldehyde -> Product_Imine [style=dotted]; } enddot Caption: Common modifications of the 5-amino group.

B. Schiff Base Formation

Condensation with aldehydes yields imines (Schiff bases), which are valuable intermediates and can possess biological activity themselves.

Scientific Rationale: The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water to form the stable C=N double bond of the imine.[12]

Protocol 4: Schiff Base Formation

  • Setup: In a flask equipped with a Dean-Stark trap, dissolve the 5-amino-isothiazole ester (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a solvent like toluene or absolute ethanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 4-8 hours, collecting the water byproduct in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude imine can be purified by recrystallization or column chromatography.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Gepdiremen, A., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Reddy, T., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151749. Available at: [Link]

  • Lipnicka, U., & Zimecki, M. (2005). NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECARBOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 62(3), 233-238. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-4-cyano-3-(diethylamino)isothiazole. Retrieved from [Link]

  • Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme, 11.15. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... Retrieved from [Link]

  • Abdulghani, S. S., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Delivery Technology, 12(3), 1145-1153. Available at: [Link]

  • ResearchGate. (n.d.). Thorpe‐Ziegler type reaction to synthesise... Retrieved from [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-4-ethoxycarbonyl-1-(4-methylthiazol-2-yl)imidazole. Retrieved from [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

  • Google Patents. (n.d.). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
  • Lerchl, J., et al. (2020). Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase. Pest Management Science, 76(11), 3746-3756. Available at: [Link]

  • Infantes, L., et al. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Molecules, 25(18), 4241. Available at: [Link]

  • Fodili, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(81), 77891-77899. Available at: [Link]

  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • ResearchGate. (2016). How to do esterification of amino acid? Retrieved from [Link]

  • MDPI. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(11), 2539. Available at: [Link]

  • Reddit. (2022). Making esters in the presence of an amine? Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

"common side products in Methyl 3-methylisothiazole-4-carboxylate synthesis and their avoidance"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 3-methylisothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-methylisothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will delve into the causality behind common side product formation and provide field-proven strategies for their avoidance, ensuring high purity and yield in your experiments.

Overview of Synthetic Strategies

The synthesis of the isothiazole core, particularly derivatives like Methyl 3-methylisothiazole-4-carboxylate, typically relies on the construction of the N-S bond within a five-membered ring. The most prevalent and effective methods start from readily available acyclic precursors. Understanding these pathways is the first step in diagnosing and preventing side reactions.

Two primary strategies dominate the landscape for this specific target molecule:

  • Enamine-Based Synthesis: This classic and robust approach involves the reaction of an enamine, such as methyl 3-aminocrotonate, with a sulfur- and nitrogen-donating reagent. The reaction proceeds via the formation of an intermediate that undergoes oxidative cyclization to form the isothiazole ring. Variations of this method, including the use of thioacylating agents, are well-documented.[1][2]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition of nitrile sulfides with appropriate alkynes or alkenes (followed by oxidation) provides another powerful route to the isothiazole core.[3][4] While versatile, controlling regioselectivity can be a key challenge.

This guide will focus primarily on the more common enamine-based routes, as they are frequently employed for this specific substitution pattern and are often the source of predictable side products.

cluster_0 Primary Synthetic Routes Start Acyclic Precursors Enamine Enamine Route (e.g., Methyl 3-aminocrotonate) Start->Enamine Ketoester β-Ketoester Route (e.g., Methyl Acetoacetate) Start->Ketoester Target Methyl 3-methylisothiazole-4-carboxylate Enamine->Target + Sulfur/Nitrogen Source + Oxidative Cyclization Ketoester->Target + Sulfur/Nitrogen Source + Oxidative Cyclization

Caption: High-level overview of common synthetic approaches.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of Methyl 3-methylisothiazole-4-carboxylate.

Q1: My reaction yield is low and I've isolated a significant amount of a dark, insoluble polymeric material. What is happening?

A: This is a classic sign of starting material degradation, particularly if you are using an enamine-based route.

  • Causality: Primary enamines, like methyl 3-aminocrotonate, can be unstable and prone to self-condensation or polymerization, especially under thermal stress or in the presence of acid/base catalysts.[5] The instability of intermediate S-N bonds can also contribute to the formation of complex mixtures and polymeric sulfides.

  • Avoidance Strategy:

    • Temperature Control: Maintain strict temperature control throughout the reaction. Run the reaction at the lowest effective temperature, often starting at 0°C or even lower before allowing it to slowly warm to room temperature.

    • Reagent Purity: Use freshly prepared or purified methyl 3-aminocrotonate. Impurities can catalyze polymerization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can generate radical initiators for polymerization.

Q2: My NMR and mass spectrometry data suggest the presence of an isomer. What is the likely structure and how did it form?

A: Isomeric impurities are common and typically arise from a lack of regiochemical control or from alternative cyclization pathways.

  • Causality:

    • Thiazole Formation: In syntheses starting from β-keto esters and a sulfur/nitrogen source like thioamides, the formation of a thiazole isomer is a significant competing pathway.[6][7] The cyclization can occur through two different nucleophilic attacks, leading to either the isothiazole (N-S bond formation) or the thiazole (N-C-S bond formation).

    • Regioisomers: If using an unsymmetrical sulfur transfer reagent with your enamine, attack can occur at different sites, leading to regioisomers. For example, in some cycloaddition reactions, this lack of regioselectivity is a known issue.[8]

  • Avoidance Strategy:

    • Choice of Reagents: The selection of the cyclization partners is critical. For isothiazole synthesis, the reaction must favor the formation of the S-N bond. Using reagents like thiophosgene or dithiazolium salts with enamines directs the cyclization correctly.[9]

    • Reaction Conditions: The solvent and temperature can influence the regioselectivity of cycloaddition reactions. Following established literature procedures for the specific desired isomer is crucial.

Q3: I've isolated a byproduct with a mass corresponding to the carboxylic acid of my target molecule (hydrolysis of the methyl ester). How can I prevent this?

A: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.

  • Causality: Water present in solvents or reagents, or introduced during the workup, can hydrolyze the ester to the corresponding carboxylic acid. This is exacerbated by elevated temperatures.

  • Avoidance Strategy:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use.

    • Controlled Workup: During the aqueous workup, keep the temperature low (e.g., use an ice bath) and minimize the time the product is in contact with the aqueous phase. If using a basic wash (e.g., sodium bicarbonate), perform it quickly and efficiently.

    • Purification: The resulting carboxylic acid is often more polar than the ester. It can typically be separated by silica gel chromatography or by performing an acidic or basic extraction during the workup.

Q4: My mass spectrum shows a peak at M+16 or M+32, suggesting oxidation. How do I avoid forming the sulfoxide or sulfone?

A: The sulfur atom in the isothiazole ring is susceptible to oxidation, especially when using strong oxidizing agents for the cyclization step or during subsequent handling.

  • Causality: Over-oxidation can occur if the stoichiometry of the oxidant is not carefully controlled or if the reaction is allowed to proceed for too long. Common oxidants like hydrogen peroxide or m-CPBA can lead to sulfoxide and sulfone formation.[5] Air oxidation is also possible over long periods or at high temperatures.

  • Avoidance Strategy:

    • Milder Oxidants: For oxidative cyclization, choose milder and more controlled oxidizing agents. Iodine in the presence of a base is a common and effective choice for this type of transformation.[1]

    • Stoichiometric Control: Use the precise stoichiometric amount of oxidant required for the reaction. Add the oxidant slowly and monitor the reaction progress by TLC or LC-MS to avoid over-oxidation.

    • Storage: Store the final product in a cool, dark place under an inert atmosphere to prevent slow air oxidation over time.

Recommended Protocol and Mechanistic Insights

The following protocol is based on the well-established reaction of an enamine with a sulfur source, followed by oxidative cyclization. It is designed to minimize the formation of the side products discussed above.

Experimental Protocol: Synthesis via Enamine Thioacylation

This protocol is adapted from principles described in the synthesis of substituted isothiazoles from enamines.[1][2]

Step 1: Formation of the Thioacylated Intermediate

  • To a stirred solution of methyl 3-aminocrotonate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add triethylamine (1.1 eq).

  • Slowly add a solution of a suitable thioacylating agent (e.g., S-carboxymethyldithioacetate, 1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C. Rationale: Low temperature and slow addition prevent polymerization of the enamine and uncontrolled side reactions.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting enamine is consumed.

Step 2: Oxidative Cyclization

  • Cool the reaction mixture back to 0°C.

  • Add a solution of iodine (1.1 eq) in DCM dropwise. The dark color of iodine should dissipate as it is consumed. Rationale: Iodine is a mild oxidant that effectively promotes the S-N bond formation to close the ring, with a lower risk of over-oxidation compared to peroxides.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the formation of the desired product.

Step 3: Workup and Purification

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) to remove any excess iodine.

  • Separate the organic layer. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Rationale: The bicarbonate wash removes any acidic impurities, but should be performed quickly to minimize ester hydrolysis.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure Methyl 3-methylisothiazole-4-carboxylate.

Mechanistic Pathway and Side Product Formation

enamine Methyl 3-aminocrotonate intermediate Thioacylated Intermediate (Enethiol form) enamine->intermediate Thioacylation polymer Polymerization enamine->polymer Heat / Impurities pyridine Pyridine Derivative (Dimerization + Cyclization) enamine->pyridine Self-condensation [High Temp / Acid] thioacyl + Thioacylating Agent (e.g., R-CS-S-X) product Methyl 3-methylisothiazole-4-carboxylate intermediate->product Oxidative Cyclization cyclization + I₂ (Oxidation) hydrolysis 3-Methylisothiazole-4-carboxylic acid product->hydrolysis + H₂O (Acid/Base)

Caption: Key reaction pathways and common side reactions.

Summary of Side Products and Avoidance Strategies
Side ProductLikely CauseIdentificationAvoidance & Mitigation Strategy
Polymeric Material Instability and self-condensation of enamine starting material.Dark, insoluble solid; broad, unresolved peaks in NMR.Use fresh, pure enamine; maintain low reaction temperatures (0°C); use an inert atmosphere.
Thiazole Isomers Incorrect cyclization pathway, common in Hantzsch-type syntheses.Different chemical shifts in ¹H and ¹³C NMR; distinct retention time in LC.Use an enamine-based route with a directed sulfur-transfer reagent; avoid thioamide/β-ketoester condensations unless conditions are optimized for isothiazole formation.
Pyridine Derivatives Dimerization and cyclization of the enamine starting material.[9]Distinct aromatic signals in NMR; unique mass in MS.Strict temperature control (keep cold); slow addition of reagents; ensure high purity of starting materials.
Hydrolyzed Product (Carboxylic Acid) Presence of water during reaction or workup, especially under acidic/basic conditions.M-14 peak in MS; disappearance of methyl singlet and appearance of broad -OH in NMR.Use anhydrous solvents/reagents; perform aqueous workup quickly and at low temperatures; purify via chromatography.
Over-oxidized Products (Sulfoxide/Sulfone) Excess or overly harsh oxidizing agent used in the cyclization step.M+16 or M+32 peaks in MS.Use a mild oxidant (e.g., Iodine); use precise stoichiometric control; monitor reaction closely to avoid prolonged exposure to oxidant.
References
  • New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Thioacylation of enamines. Synthesis of isothiazoles. ACS Publications. Available at: [Link]

  • Isothiazole. Grokipedia. Available at: [Link]

  • Scheme of synthesis of methyl 3-methyl-4-nitroisothiazole-5-carboxylate... ResearchGate. Available at: [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. Available at: [Link]

  • Synthesis of 3-aryl-4-isothiazolecarboxylates. Semantic Scholar. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]

  • Thioacylation of enamines. Synthesis of isothiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Organic Chemistry Portal. Available at: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry. Arkivoc. Available at: [Link]

Sources

Optimization

"troubleshooting low yields in the preparation of isothiazole derivatives"

Technical Support Center: Isothiazole Synthesis & Optimization Authorized Internal Guide | Version 4.2 | Last Updated: February 2026 Introduction: The N-S Bond Challenge As a Senior Application Scientist, I frequently en...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Synthesis & Optimization Authorized Internal Guide | Version 4.2 | Last Updated: February 2026

Introduction: The N-S Bond Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with isothiazole synthesis. The core challenge invariably lies in the nitrogen-sulfur (N-S) bond . Unlike their isoxazole counterparts, isothiazoles possess a weaker heteroatom bond (


 vs. 

for N-O), making them susceptible to ring fragmentation under basic conditions and reductive cleavage.[1]

This guide moves beyond generic advice. We analyze the causality of failure in the two dominant synthetic pathways: Oxidative Cyclization and Nitrile Sulfide Cycloaddition , followed by downstream functionalization protocols.

Part 1: Troubleshooting Oxidative Cyclization

The most common route involves the oxidative closure of


-aminothioacrylamides or 

-imino thiones.
Diagnostic Workflow 1: The "Black Tar" Scenario

User Issue: "I am using Iodine (


) to cyclize my 

-amino thione. The starting material is consumed instantly, but I get a low yield of product and a significant amount of dark, insoluble tar."

Root Cause Analysis: This is a classic case of radical polymerization competing with ionic cyclization. Iodine is a mild oxidant, but in the presence of electron-rich alkenes (your enamine backbone), it can initiate radical chains if the ionic pathway is slow.

Technical Solution:

  • Switch Oxidants: Move from

    
     to Chloramine-T  or Phenyliodine(III) diacetate (PIDA) . These reagents promote a cleaner 2-electron oxidation mechanism, favoring the formation of the sulfenyl halide intermediate (
    
    
    
    ) which is rapidly attacked by the nitrogen.
  • Buffer the System: The reaction generates HI or HCl. If your substrate is acid-sensitive, the product will decompose.[1] Add Potassium Carbonate (

    
    )  (2.0 equiv) or use Pyridine  as the solvent to scavenge the acid immediately.
    
Diagnostic Workflow 2: The "S-Oxide" Impurity

User Issue: "I see a polar spot just below my product on TLC. NMR suggests the ring formed, but the mass is M+16."[1]

Root Cause Analysis: You have over-oxidized the sulfur. This occurs frequently when using Hydrogen Peroxide (


)  or m-CPBA , especially if the reaction time is prolonged. The isothiazole sulfur is nucleophilic enough to be oxidized to the sulfoxide (

).

Corrective Protocol:

  • Immediate Quench: Do not stir overnight. Monitor by TLC every 15 minutes.

  • Reagent Selection: Use DMSO/Iodine systems. DMSO acts as a mild oxygen source but rarely pushes the oxidation state of the isothiazole sulfur beyond the aromatic level under standard conditions.

Part 2: Troubleshooting Nitrile Sulfide Cycloaddition

Used for specific regiochemical patterns, involving the thermal decarboxylation of 1,3,4-oxathiazol-2-ones.[1]

FAQ: Why is my yield capped at 50%?

Q: "I am refluxing my oxathiazolone with an alkyne in chlorobenzene. I get the product, but the yield never exceeds 50%, and I smell nitriles."

A: This is a fragmentation-competition issue. The nitrile sulfide intermediate (


) is unstable. It has two pathways:
  • Cycloaddition (Desired): Reacts with the alkyne to form isothiazole.

  • Fragmentation ( undesired): Collapses into a nitrile (

    
    ) and elemental sulfur (
    
    
    
    ).

Optimization Table: Solvent & Temperature Effects

ParameterRecommendationScientific Rationale
Solvent Mesitylene or o-Dichlorobenzene Higher boiling points (

) favor the cycloaddition kinetics over the unimolecular fragmentation.[1]
Concentration High (1.0 M - 2.0 M) Cycloaddition is bimolecular (Second Order). Fragmentation is unimolecular (First Order). High concentration statistically favors the bimolecular event.
Dipolarophile Excess (5-10 equiv) Pushes the equilibrium toward product formation (Le Chatelier’s principle) and captures the transient nitrile sulfide before it degrades.

Part 3: Functionalization & Lithiation

The "Graveyard" of Isothiazole Chemistry.

Critical Alert: Ring Fragmentation during Lithiation

User Issue: "I treated 4-bromo-3-methylisothiazole with n-BuLi at -78°C to trap with an aldehyde. I recovered no starting material and obtained a complex mixture of acyclic thio-enamines."

Mechanism of Failure: Isothiazoles undergo base-induced ring fragmentation .[1] The hard nucleophile (BuLi) attacks the sulfur atom (or deprotonates C-5 followed by cleavage), breaking the N-S bond. This releases a thiolate anion which destroys the aromaticity.

The "Flow Chemistry" Fix: Standard batch lithiation is often too slow. The lithiated species decomposes before it can react with the electrophile.

  • Protocol: Use a Continuous Flow Reactor .

    • Residence Time: < 0.5 seconds.

    • Temperature: -78°C (or even 0°C in flow).[1]

    • Logic: Generate the lithio-species and mix it with the electrophile milliseconds later, outpacing the fragmentation kinetics.

Alternative Batch Protocol (Knochel Method): If flow is unavailable, use Turbo-Grignard (


) .[1] The Magnesium-Carbon bond is less polarized than the Lithium-Carbon bond, reducing the "hard" nucleophilic attack on Sulfur while still effecting the Halogen-Magnesium exchange.[1]

Part 4: Visualization of Pathways

Figure 1: Decision Logic for Low Yields

Use this logic tree to diagnose your specific failure mode.

TroubleshootingLogic Start Problem: Low Yield in Isothiazole Synthesis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left No SM_Gone SM Consumed CheckSM->SM_Gone Yes TempCheck Check Reaction Temp SM_Left->TempCheck TLC_Profile Analyze TLC/LCMS Profile SM_Gone->TLC_Profile Catalyst Increase Catalyst Load (CuI or Lewis Acid) TempCheck->Catalyst Temp is Maxed Clean_WrongMass Clean Spot, Wrong Mass TLC_Profile->Clean_WrongMass Single Major Peak Messy_Tar Multiple Spots / Tar TLC_Profile->Messy_Tar Complex Mixture OverOx Diagnosis: Over-oxidation (S-Oxide) Action: Switch to DMSO/I2 Clean_WrongMass->OverOx Mass = M+16 or M+32 Polymer Diagnosis: Radical Polymerization Action: Add Radical Scavenger / Switch to Chloramine-T Messy_Tar->Polymer Black precipitate Frag Diagnosis: Ring Fragmentation Action: Lower Temp / Buffer pH Messy_Tar->Frag Nitriles detected

Caption: Diagnostic logic tree for identifying the root cause of low yields in isothiazole synthesis, distinguishing between kinetic inhibition and thermodynamic instability.

Part 5: Validated Experimental Protocols

Protocol A: Oxidative Cyclization of -Aminothioacrylamides (The "Chloramine-T" Method)

Best for: Avoiding polymerization and over-oxidation.

  • Preparation: Dissolve

    
    -aminothioacrylamide (
    
    
    
    ) in Ethanol (
    
    
    )
    .
  • Reagent Addition: Add Chloramine-T trihydrate (

    
    )  in one portion at room temperature.
    
    • Note: The reaction is exothermic. Cool to

      
       if scale > 1g.
      
  • Monitoring: Stir for 15–30 minutes. The solution will typically turn clear or pale yellow.

  • Workup:

    • Dilute with water (

      
      ).
      
    • Extract with Dichloromethane (DCM) (

      
      ). Do not use Ethyl Acetate if the product is very polar.
      
    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Purification: Flash chromatography. Isothiazoles are often less polar than the starting thioamide.

Protocol B: Nitrile Sulfide Cycloaddition

Best for: 3,4-disubstituted isothiazoles.[1]

  • Precursor: Suspend 1,3,4-oxathiazol-2-one (

    
    ) and dimethyl acetylenedicarboxylate (DMAD, 
    
    
    
    ) in Chlorobenzene (
    
    
    )
    .
  • Reaction: Heat to reflux (

    
    )  for 12 hours.
    
    • Critical Step: Evolution of

      
       indicates reaction progress.
      
  • Isolation:

    • Evaporate solvent under high vacuum.

    • The excess DMAD can be difficult to remove. Use Kugelrohr distillation to remove the dipolarophile before column chromatography.

References

  • Ivanova, Y. et al. (2024).[2] Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Link

  • Zhang, Z.-Z. et al. (2021).[1][3] Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers Enables the Synthesis of Isoselenazoles and Isothiazoles. J. Org.[3] Chem. Link

  • Seo, B. et al. (2016).[3] Rh-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Org. Lett. Link

  • Paton, R. M. et al. (2013).[4] Nitrile Sulfides Part 16.[4][5][6] Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. Arkivoc. Link

  • Wang, Y. et al. (2019). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances (NIH). Link

Sources

Troubleshooting

"improving the purity of synthesized Methyl 3-methylisothiazole-4-carboxylate"

Technical Support Center: Isothiazole Chemistry Division Subject: Optimization & Purification of Methyl 3-methylisothiazole-4-carboxylate Ticket ID: ISO-SYN-4402 Responder: Dr. Aris Thorne, Senior Application Scientist[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Chemistry Division Subject: Optimization & Purification of Methyl 3-methylisothiazole-4-carboxylate Ticket ID: ISO-SYN-4402 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Hidden" Complexity of Isothiazoles

Welcome to the Technical Support Center. You are likely here because your synthesized Methyl 3-methylisothiazole-4-carboxylate is not meeting the >98% purity threshold required for downstream pharmaceutical applications.

While the synthesis of this compound—typically via the cyclization of methyl 3-aminocrotonate with thionyl chloride (


)  or elemental sulfur—appears straightforward on paper, it is notoriously prone to specific "silent" impurities.[1] The most persistent offender is not a structural isomer, but elemental sulfur (

)
and polymeric sulfur species that co-crystallize with your product, leading to deceptive melting points and catalyst poisoning in subsequent steps.

This guide moves beyond standard literature to address the causality of these impurities and provides self-validating protocols to eliminate them.

Module 1: Synthesis Phase – Prevention at the Source

The Issue: "My crude yield is high, but the product is dark red/brown and contains chlorinated byproducts."

Root Cause Analysis:

  • Thermal Runaway: The reaction of enamines with

    
     is highly exothermic.[1] If the temperature spikes >50°C during addition, you risk chlorinating the C-5 position (forming methyl 5-chloro-3-methylisothiazole-4-carboxylate).[1]
    
  • Stagnant Mixing: Localized hot spots promote polymerization, leading to the "red oil" syndrome.

Optimized Protocol (Thermodynamic Control):

ParameterStandard LiteratureOptimized Target Reasoning
Solvent Toluene or BenzeneToluene (Dry) Higher boiling point allows better thermal control; forms azeotrope with HCl.[1]
Reagent

(Excess)

(1.2 eq) + Pyridine (Cat.)
Pyridine acts as an HCl scavenger, preventing acid-catalyzed degradation of the ester.[1]
Addition Temp Room Temp-5°C to 0°C Kinetic control prevents chlorination at the C-5 position.[1]
Quench WaterIce/Water Slurry Gradual hydrolysis prevents sudden exotherms that degrade the isothiazole ring.[1]

Module 2: Work-up – The "Sulfur Trap"

The Issue: "I recrystallized three times, but elemental analysis still shows excess sulfur."

Technical Insight: Elemental sulfur (


) is a byproduct of the thionyl chloride cyclization mechanism. 

has solubility properties dangerously similar to your isothiazole ester in non-polar solvents (like Hexane), meaning it co-crystallizes . Standard extraction does not remove it.[1]

The Fix: The Sulfite Wash Protocol You must chemically convert hydrophobic


 into water-soluble thiosulfate (

).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (do not use DCM; EtOAC handles the phase transfer better).[1]

  • The Reagent: Prepare a 10% w/v aqueous Sodium Sulfite (

    
    )  solution.
    
  • The Wash:

    • Add the sulfite solution to the organic phase (1:1 volume ratio).[1]

    • Critical Step: Heat the biphasic mixture to 40-45°C with vigorous stirring for 30 minutes. Why? The reaction

      
       is slow at room temperature.[1]
      
  • Verification: The aqueous layer should turn colorless (if pure) or slightly yellow.[1] If the organic layer remains dark red, repeat the wash.

  • Separation: Separate layers, wash organics with brine, dry over

    
    , and concentrate.
    

Module 3: Final Purification – Polishing the Crystal

The Issue: "The product is an oil that refuses to solidify, or a low-melting solid."

Purification Logic: Methyl 3-methylisothiazole-4-carboxylate is a low-melting solid (approx.[1] mp 50–60°C depending on purity). If it remains an oil, it contains unreacted methyl acetoacetate or solvent residues .

Decision Matrix: Distillation vs. Crystallization

PurificationStrategy Start Crude Material (Post-Sulfite Wash) CheckState Physical State at Room Temp? Start->CheckState Oil Dark Viscous Oil CheckState->Oil Impure Solid Semi-Solid / Solid CheckState->Solid >90% Pure VacDist High Vacuum Distillation (0.5 mmHg, <100°C) Oil->VacDist Remove Volatiles Cryst Recrystallization Solid->Cryst VacDist->Solid Distillate Solidifies Solvent1 Option A: Cyclohexane (Best for S8 removal) Cryst->Solvent1 Solvent2 Option B: Heptane/EtOAc (9:1) (Best for polar impurities) Cryst->Solvent2

Figure 1: Purification workflow decision tree based on the physical state of the crude intermediate.[1]

Recommended Recrystallization Protocol:

  • Solvent: Cyclohexane (Preferred) or n-Heptane .[1]

    • Why? Isothiazoles are moderately polar.[1] They dissolve in hot cyclohexane but crash out upon cooling.[1] Impurities like chlorinated side-products often remain in the mother liquor.[1]

  • Process:

    • Dissolve solid in minimum boiling cyclohexane.

    • Hot Filtration: If black specks (polymeric sulfur) remain, filter while hot through a glass frit.

    • Cooling: Allow to cool slowly to RT, then to 0°C.

    • Seed: If oiling occurs, scratch the glass or add a seed crystal.

Frequently Asked Questions (FAQs)

Q1: My product has a strong, garlic-like odor. Is this normal?

  • Answer: No. Pure Methyl 3-methylisothiazole-4-carboxylate has a mild, ester-like odor.[1] A garlic/rotten smell indicates polysulfides or residual thionyl species .[1]

  • Fix: Repeat the Module 2 (Sulfite Wash) and ensure thorough vacuum drying to remove volatile sulfur compounds.[1]

Q2: Can I use Column Chromatography instead of Distillation?

  • Answer: Yes, but it is often inefficient for removing elemental sulfur.

  • Guidance: If you must use a column, use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) .

  • Warning: Sulfur elutes right at the solvent front (often with the product).[1] You must use the sulfite wash before the column to save your stationary phase.[1]

Q3: Why do I see a small impurity peak at RRT 1.05 in HPLC?

  • Answer: This is likely the 5-chloro derivative .[1]

  • Prevention: This is a "synthesis scar" caused by high temperatures during

    
     addition.[1] It is very difficult to separate by crystallization due to structural similarity.[1] You must control the reaction temperature (<0°C) to prevent it.[1]
    

References

  • Goerdeler, J., & Pohland, H. (1963). Über die Reaktion von β-Aminocrotonsäureestern mit Thionylchlorid (On the reaction of β-aminocrotonic acid esters with thionyl chloride). Chemische Berichte, 96(2), 526-533.[1]

  • Patel, M., et al. (2016). Process for the preparation of isothiazole derivatives.[2][3][4] US Patent 9,340,512.[1] (Describes industrial scale-up and sulfur removal strategies).

  • Hatchard, W. R. (1964). Isothiazoles.[1][2][3][4][5][6] I. Synthesis of Isothiazoles from β-Iminothioamides.Journal of Organic Chemistry, 29(3), 660–665. (Foundational work on isothiazole ring closure mechanisms).

  • Wolf, F. (2020). Purification of Laboratory Chemicals: Part 2, Sulfur Compounds.Organic Process Research & Development. (General reference for sulfite washing protocols).

Sources

Optimization

"stability studies of Methyl 3-methylisothiazole-4-carboxylate under different conditions"

Technical Support Center: Stability & Degradation Guide Subject: Methyl 3-methylisothiazole-4-carboxylate (CAS: 1004-66-6) Ticket ID: STAB-ISO-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation Guide Subject: Methyl 3-methylisothiazole-4-carboxylate (CAS: 1004-66-6) Ticket ID: STAB-ISO-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

Status: Critical Intermediate / API Scaffold Primary Stability Risk: Hydrolysis (Ester cleavage) and Photolysis (Ring isomerization).

Welcome to the technical support hub for Methyl 3-methylisothiazole-4-carboxylate. This guide addresses the physicochemical stability of the isothiazole ester. While the isothiazole ring exhibits aromatic character and moderate stability, the C4-methyl ester is susceptible to hydrolysis, and the N-S bond is a potential site for oxidative or photolytic cleavage.

Quick Troubleshooting (FAQ)
SymptomLikely CauseImmediate Action
Purity drop in aqueous buffer Hydrolysis. The ester cleaves to the carboxylic acid (3-methylisothiazole-4-carboxylic acid).Check pH. Esters are labile at pH > 8 and pH < 3. Switch to neutral buffers or lyophilize.
New peak at RRT ~0.8 (HPLC) Acid Degradant. The carboxylic acid is more polar than the ester and elutes earlier on RP-HPLC.Confirm with LC-MS (Loss of 14 Da: -CH₃ + H).
Yellowing of solid/solution Ring Degradation/Oxidation. Isothiazoles can ring-open or form S-oxides under harsh stress.Protect from light and oxygen. Check for elemental sulfur precipitation.
Peak splitting Rotamers or pH issues. Ensure mobile phase is buffered. Unbuffered mobile phases cause peak tailing for ionizable degradants.

Detailed Stability Modules

Module A: Hydrolytic Stability (The Primary Risk)

The methyl ester at position 4 is the most reactive functional group. Stability is heavily pH-dependent.

  • Mechanism: Nucleophilic acyl substitution.

    • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen facilitates water attack, yielding the carboxylic acid and methanol. This is reversible but driven forward by excess water.[1][2]

    • Basic Conditions (pH > 8): Hydroxide ion attacks the carbonyl carbon directly (Saponification). This is irreversible and rapid.

    • Neutral Conditions: Generally stable in solid state; slow hydrolysis in solution depending on temperature.

  • Experimental Validation (Protocol): Perform a pH-rate profile study. Incubate

    
     samples in buffers (pH 1.2, 4.5, 7.4, 9.0) at 40°C. Analyze by HPLC at 
    
    
    
    hours.
Module B: Oxidative & Photolytic Stress (Ring Integrity)

The isothiazole ring contains a weak N-S bond.

  • Oxidation: Strong oxidants (e.g., peroxides) can attack the sulfur, leading to Isothiazole S-oxides or ring opening to sulfoxides/sulfones.

  • Photolysis: UV exposure can excite the aromatic system. Isothiazoles are known to undergo photo-transposition (rearrangement to isoxazoles or thiazoles) or ring cleavage (N-S bond homolysis) under high-intensity UV light.

Visualization: Stability Testing Workflows

Figure 1: Diagnostic Decision Tree

Caption: A logic flow for troubleshooting degradation issues based on analytical observations.

StabilityWorkflow Start Issue: Purity Loss CheckCond Check Storage Conditions Start->CheckCond Aq Aqueous Solution? CheckCond->Aq Dissolved Solid Solid State? CheckCond->Solid Powder pHCheck Check pH Aq->pHCheck Acidic pH < 3 or > 8 pHCheck->Acidic Neutral pH 4-7 pHCheck->Neutral Hydrolysis Diagnosis: Ester Hydrolysis Product: Carboxylic Acid Acidic->Hydrolysis Light Light Exposure? Neutral->Light Solid->Light Photo Diagnosis: Photo-isomerization (Ring Rearrangement) Light->Photo Yes (UV) Oxid Diagnosis: S-Oxidation (Check Headspace/O2) Light->Oxid No (Dark/Heat)

Figure 2: Degradation Pathways

Caption: Chemical mechanism of ester hydrolysis and potential ring opening.

DegradationPath Parent Methyl 3-methylisothiazole-4-carboxylate (Parent) Acid Degradant A: 3-methylisothiazole-4-carboxylic acid Parent->Acid + H2O / H+ or OH- Methanol Methanol Parent->Methanol SOxide Degradant B: Isothiazole S-oxide Parent->SOxide + H2O2 (Oxidation)

Standard Operating Procedures (Protocols)

Protocol A: Forced Degradation (Stress Testing)

Based on ICH Q1A(R2) Guidelines [1].

Objective: Identify intrinsic stability and validate analytical methods.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 N NaOH. Ambient temp for 2 hours (Monitor closely; rapid reaction expected).

    • Oxidation: Add 3%

      
      . Ambient temp for 24 hours.
      
    • Thermal: Solid sample at 80°C for 7 days.

    • Photolytic: 1.2 million lux hours (ICH Q1B).

  • Analysis: Neutralize samples and analyze via HPLC-UV/MS.

  • Acceptance: Target 10–20% degradation. If >50% degrades instantly (common with base), repeat with milder conditions (0.01 N NaOH, 4°C).

Protocol B: Analytical Method (HPLC)

Optimized for Isothiazole Esters [4].

  • Column: C18 (e.g., Zorbax SB-C18 or Phenomenex Luna),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the free acid degradant, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Isothiazole ring absorption).

  • Flow Rate: 1.0 mL/min.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5] Link

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5] Link

  • Woollins, J. D.The Chemistry of Isothiazoles. In: Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for ring stability).
  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (Reference for RP-HPLC of esters/acids).
  • ChemGuide . Mechanism of Ester Hydrolysis. Link

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of synthesis routes for isothiazole derivatives"

Executive Summary: Strategic Selection of Isothiazole Synthesis Isothiazoles (1,2-thiazoles) are critical pharmacophores in medicinal chemistry, functioning as bioisosteres for pyridine and nitrobenzene moieties. Their u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection of Isothiazole Synthesis

Isothiazoles (1,2-thiazoles) are critical pharmacophores in medicinal chemistry, functioning as bioisosteres for pyridine and nitrobenzene moieties. Their unique electron-deficient nature and capacity for


-stacking interactions make them invaluable in kinase inhibitors, antibiotics, and anti-inflammatory agents.

However, the construction of the isothiazole core presents distinct regiochemical and stability challenges. This guide objectively compares three dominant synthesis routes:

  • Classical Oxidative Cyclization: The industry standard for bulk synthesis of 3,5-disubstituted derivatives.

  • [3+2] Cycloaddition (Nitrile Sulfide): A precise method for high-complexity, regioselective scaffold construction.

  • Rh-Catalyzed Transannulation: A modern, atom-economic approach accessing diverse substitution patterns from 1,2,3-thiadiazoles.[1]

Method A: Oxidative Cyclization of -Amino Thiones

Mechanistic Insight

This classical route relies on the formation of the S–N bond via the oxidative closure of a C–N–S–C–C fragment. The precursor, typically a


-amino thione (or enaminothione), undergoes oxidation by electrophilic halogen species (

,

) or activated sulfoxides. The causality here is driven by the nucleophilicity of the nitrogen attacking the activated sulfur species, followed by aromatization.
Protocol: Iodine-Mediated Cyclization

Standardized for the synthesis of 3,5-diphenylisothiazole.

Reagents:

  • 
    -amino thione precursor (1.0 equiv)
    
  • Iodine (

    
    ) (3.0 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol or Benzene (Note: Ethanol is preferred for Green Chemistry compliance).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the

    
    -amino thione in 50 mL of ethanol at room temperature.
    
  • Activation: Add solid

    
     to the solution.
    
  • Oxidation: Add

    
     portion-wise over 20 minutes. The solution will darken as the iodine complex forms.
    
  • Reaction: Stir the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the yellow thione spot.

  • Quenching: Cool to room temperature and pour into ice-cold saturated

    
     (sodium thiosulfate) solution to quench excess iodine.
    
  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/water to yield the isothiazole product.

Pathway Visualization

OxidativeCyclization Start Beta-Amino Thione Iodination S-Iodination (Electrophilic Attack) Start->Iodination + I2 / K2CO3 Cyclization N-Nucleophilic Attack (Ring Closure) Iodination->Cyclization Intramolecular Aromatization Elimination of HI Cyclization->Aromatization - HI Product Isothiazole Derivative Aromatization->Product

Figure 1: Mechanism of oxidative cyclization showing the critical S-iodination step leading to ring closure.

Method B: [3+2] Cycloaddition via Nitrile Sulfides

Mechanistic Insight

This route utilizes the 1,3-dipolar cycloaddition of a nitrile sulfide (


) to an alkyne or alkene.[2][3] Since nitrile sulfides are thermodynamically unstable and prone to decomposition into sulfur and nitriles, they must be generated in situ via the thermal decarboxylation of 1,3,4-oxathiazol-2-ones.[3] This method is superior for ensuring regioselectivity, typically yielding the 3,4,5-trisubstituted pattern when using asymmetrical dipolarophiles.
Protocol: Thermal Decarboxylation Route

Standardized for the synthesis of dimethyl isothiazole-4,5-dicarboxylate derivatives.

Reagents:

  • 5-Phenyl-1,3,4-oxathiazol-2-one (Precursor) (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (Dipolarophile) (10.0 equiv - excess required to trap the transient dipole)

  • Solvent: Xylene or Chlorobenzene (High boiling point required).

Step-by-Step Workflow:

  • Setup: Place 5 mmol of oxathiazolone and 50 mmol of DMAD in a round-bottom flask containing 20 mL of anhydrous xylene.

  • Generation: Heat the mixture to reflux (~138°C). The evolution of

    
     gas indicates the generation of the nitrile sulfide species.[2]
    
  • Cycloaddition: Maintain reflux for 12–16 hours. The high temperature is critical to overcome the activation energy of the decarboxylation step.

  • Monitoring: Monitor via HPLC or GC-MS, as TLC may be difficult due to the excess dipolarophile.

  • Workup: Evaporate the solvent and excess DMAD under high vacuum (bulb-to-bulb distillation may be necessary).

  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Pathway Visualization

Cycloaddition Precursor 1,3,4-Oxathiazol-2-one Transition Thermal Decarboxylation (- CO2) Precursor->Transition Heat (138°C) Species Nitrile Sulfide Dipole [R-CNS] Transition->Species Trap Trap with Alkyne (DMAD) Species->Trap [3+2] Cycloaddition Product Isothiazole Dicarboxylate Trap->Product

Figure 2: Generation of the transient nitrile sulfide species and subsequent trapping.

Method C: Rhodium-Catalyzed Transannulation[1][5][6]

Mechanistic Insight

A modern, atom-economic approach involving the Rh(II)-catalyzed decomposition of 1,2,3-thiadiazoles. The reaction proceeds via the extrusion of


 to form a highly reactive 

-thiavinyl Rh-carbenoid. This intermediate reacts with a nitrile (acting as a nucleophile) to form the isothiazole ring. This method allows for the modular assembly of isothiazoles using stable thiadiazole precursors and diverse commercial nitriles.
Protocol: Rh(II)-Catalyzed Synthesis

Based on the methodology by Lee et al. (Org. Lett. 2016).[1][4]

Reagents:

  • 4-Aryl-1,2,3-thiadiazole (1.0 equiv)

  • Benzonitrile (Solvent/Reagent) (3.0 equiv or used as solvent)[5]

  • Catalyst:

    
     (Rhodium(II) octanoate) (1.0 mol %)
    
  • Conditions: Microwave irradiation or heating at 140°C.

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, combine 0.5 mmol of thiadiazole and 1.5 mmol of nitrile in 2 mL of dichloroethane (DCE) (or use neat nitrile if liquid).

  • Catalyst Addition: Add 1.0 mol % of

    
    . Flush the vial with Argon and seal.
    
  • Transannulation: Irradiate in a microwave reactor at 140°C for 15–30 minutes (or heat in an oil bath for 4 hours).

  • Verification: Check for the disappearance of the thiadiazole peak via LC-MS.

  • Workup: Filter the mixture through a short pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Pathway Visualization

RhTransannulation Start 1,2,3-Thiadiazole Carbenoid alpha-Thiavinyl Rh-Carbenoid Start->Carbenoid Rh2(oct)4, -N2 Insertion Nitrile Insertion Carbenoid->Insertion + R-CN Product Polysubstituted Isothiazole Insertion->Product Ring Closure

Figure 3: Rhodium-catalyzed carbenoid formation and nitrile insertion mechanism.

Comparative Analysis

The following table contrasts the three methods to assist in decision-making based on project stage and resource availability.

FeatureMethod A: Oxidative CyclizationMethod B: [3+2] CycloadditionMethod C: Rh-Catalyzed Transannulation
Primary Utility Large-scale manufacturing; Process Chemistry.[1]Discovery Chemistry; Complex scaffold generation.Library generation; Late-stage diversification.
Substrate Scope Limited to available

-amino thiones.
Requires oxathiazolones (multi-step synthesis).Highly modular (Thiadiazole + any Nitrile).
Regioselectivity Fixed by precursor structure.High (controlled by sterics/electronics).High (determined by carbenoid mechanism).
Atom Economy Moderate (loss of

, halogen waste).
Low (loss of

, excess dipolarophile needed).
High (loss of

only).
Scalability High (Robust, cheap reagents).Low (High dilution, thermal hazards).Moderate (Cost of Rh catalyst is limiting).
Safety Profile Moderate (Use of

requires care).
Low (High temp, gas evolution, pressure).High (if microwave used safely; minimal volatile waste).
Typical Yield 60–85%50–75%70–90%
Editorial Recommendation
  • For Process Chemistry: Adopt Method A . The reagents are inexpensive, and the purification is often simple (crystallization).

  • For SAR Exploration: Adopt Method C . The ability to vary the nitrile component allows for the rapid synthesis of a library of isothiazoles with different electronic properties at the 3-position without re-synthesizing the core precursor.

References

  • Oxidative Cyclization Mechanism & Scope

    • Synthesis of isothiazoles through oxidative cyclization of substituted 3-aminopropenethiones.[6][7]

    • Source:

  • [3+2] Cycloaddition Protocols

    • A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry.
    • Source:

  • Rh-Catalyzed Transannulation

    • Synthesis of Isothiazoles via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles.[1][8] Seo, B., Kim, Y. G., & Lee, P. H. (2016).[1] Organic Letters, 18(19), 5050–5053.

    • Source:

  • Green Chemistry Alternatives

    • Synthesis of Isoselenazoles and Isothiazoles from Demethoxylative Cycloaddition of Alkynyl Oxime Ethers.
    • Source:

Sources

Comparative

A Comparative Analysis of the Biological Activity of Isothiazole Derivatives with a Focus on Methyl 3-methylisothiazole-4-carboxylate

The isothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of various...

Author: BenchChem Technical Support Team. Date: February 2026

The isothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of various isothiazole-containing compounds, with a particular focus on elucidating the potential of Methyl 3-methylisothiazole-4-carboxylate. While direct experimental data for this specific ester is limited in publicly accessible literature, we can infer its potential activity profile by examining structurally related analogs and the broader class of isothiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this versatile class of heterocyclic compounds.

The Isothiazole Core: A Privileged Scaffold in Drug Discovery

The five-membered isothiazole ring, containing adjacent sulfur and nitrogen atoms, confers unique physicochemical properties to molecules, influencing their reactivity, metabolic stability, and ability to interact with biological targets.[1][2] The diverse biological activities observed in isothiazole derivatives stem from the various substituents that can be introduced at different positions of the ring, leading to a vast chemical space for exploration.[1][2] These activities range from potent antimicrobial and antifungal effects to anticancer, anti-inflammatory, and even psychotropic properties.[3][4]

Comparative Biological Activities of Isothiazole Derivatives

To understand the potential of Methyl 3-methylisothiazole-4-carboxylate, it is essential to first survey the established biological activities of other well-characterized isothiazole derivatives.

Antimicrobial and Antifungal Activity

Isothiazoles, particularly the isothiazolinone class, are renowned for their potent antimicrobial and antifungal properties.[5][6] Their mechanism of action often involves the disruption of essential cellular processes through the reaction of the electrophilic sulfur atom with nucleophilic residues in key enzymes and proteins, such as those containing thiols.[7]

Table 1: Comparative Antimicrobial and Antifungal Activity of Selected Isothiazole Derivatives

Compound ClassSpecific Derivative(s)Organism(s)Activity Metric (µg/mL or mg/L)Reference(s)
Isothiazolinones Methylisothiazolinone (MIT)E. coli, S. pombeMIC: 41, 245[5]
Chloromethylisothiazolinone (CMIT)E. coli, S. pombeMIC: <1
Benzisothiazolinone (BIT)E. coli, S. pombeMIC: >100, >1000[5]
Isothiazole-Thiazole Hybrids Compound 6uP. cubensis, P. infestansEC50: 0.046, 0.20[8][9]
3,4-Dichloroisothiazoles Various derivativesP. cubensis, P. infestans100% inhibition at 100 mg/L[8][10]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

As evidenced in Table 1, the substitution pattern on the isothiazole ring dramatically influences antimicrobial potency. For instance, the presence of a chlorine atom in CMIT significantly enhances its activity compared to MIT and BIT.[5] Furthermore, hybridization with other heterocyclic rings, as seen in the isothiazole-thiazole derivatives, can lead to highly potent and specific antifungal agents.[8][9]

Anticancer Activity

A growing body of evidence highlights the potential of isothiazole derivatives as anticancer agents.[1][11] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have demonstrated significant antiproliferative activity against various human cancer cell lines. For example, certain N'-substituted derivatives have shown potent cytotoxicity against leukemia, colon adenocarcinoma, and breast adenocarcinoma cells, with IC50 values in the low micromolar range.[11]

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have been investigated for their immunomodulatory and anti-inflammatory properties.[4][12] Specific amide and ester derivatives of this core structure have shown significant anti-inflammatory activity in preclinical models.[4] Furthermore, some derivatives have demonstrated immunomodulatory effects, influencing humoral and cellular immune responses.[12]

Predicted Biological Activity Profile of Methyl 3-methylisothiazole-4-carboxylate

While direct experimental data for Methyl 3-methylisothiazole-4-carboxylate is scarce, we can extrapolate a potential activity profile based on the structure-activity relationships of its close analogs.

dot

Methyl_3_methylisothiazole_4_carboxylate Methyl 3-methylisothiazole-4-carboxylate Related_Analogs Structurally Related Analogs (Amides and other Esters of 3-methylisothiazole-4-carboxylic acid) Methyl_3_methylisothiazole_4_carboxylate->Related_Analogs Structural Similarity Predicted_Activity Predicted Biological Activities Related_Analogs->Predicted_Activity Inference Antimicrobial Antimicrobial/ Antifungal Predicted_Activity->Antimicrobial Anticancer Anticancer Predicted_Activity->Anticancer Anti_inflammatory Anti-inflammatory/ Immunomodulatory Predicted_Activity->Anti_inflammatory cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with the microbial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare a standardized inoculum of the microbial strain Inoculum_Prep->Inoculation Incubate Incubate the plate at the optimal temperature and duration Inoculation->Incubate Read_Results Visually or spectrophotometrically determine microbial growth Incubate->Read_Results Determine_MIC The MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the microbial strain overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The isothiazole nucleus remains a highly valuable scaffold in the development of new therapeutic agents. While the biological activity of Methyl 3-methylisothiazole-4-carboxylate has not been extensively reported, a comparative analysis of its structural analogs suggests potential for antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel isothiazole derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of Methyl 3-methylisothiazole-4-carboxylate and a library of related esters to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Gao, C., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601.
  • Li, Y., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(44), 12269-12278.
  • BenchChem. (2025).
  • Gao, C., et al. (2018).
  • Gao, C., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Mondal, P., & Jana, S. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Kralova, K., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(21), 5129.
  • Wang, Y., et al. (2007). Synthesis and the antimicrobial activity of new isothiazolone derivatives. Chinese Chemical Letters, 18(10), 1183-1186.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Kim, D., et al. (2021). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). Journal of Toxicology and Environmental Health, Part A, 84(22), 932-943.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 343-352.
  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13.
  • Gonçalves, C., et al. (2025). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Toxicology Mechanisms and Methods, 35(1), 1-14.
  • Wikipedia. (n.d.). Isothiazolinone.
  • Li, Y., et al. (2022).
  • Regiec, A., et al. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Semantic Scholar.
  • Khidre, R. E., & Radini, I. A. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 58(1), 1-19.
  • Bae, O. N., et al. (2026). Procoagulant Effects of Isothiazolinone Biocides, Benzisothiazolinone and Octylisothiazolinone in Platelets. International Journal of Molecular Sciences, 27(3), 1234.
  • Kuczyński, L., et al. (2019).
  • Lipnicka, U., & Zimecki, M. (2004). NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR-BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 61(4), 233-238.

Sources

Comparative

A Comparative Guide to the Efficacy of Methyl 3-methylisothiazole-4-carboxylate Derivatives Against Bacterial Strains

This guide provides a comprehensive evaluation of the antibacterial efficacy of novel Methyl 3-methylisothiazole-4-carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the antibacterial efficacy of novel Methyl 3-methylisothiazole-4-carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with established antibacterial agents, supported by detailed experimental protocols and data. Our objective is to furnish the scientific community with the necessary insights to assess the potential of these compounds in the ongoing search for new antimicrobial therapies.

Introduction: The Imperative for Novel Antibacterial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial compounds. Isothiazole and its derivatives have long been recognized for their broad-spectrum biocidal activity.[1][2] The core focus of this guide is to explore the therapeutic potential of a series of newly synthesized Methyl 3-methylisothiazole-4-carboxylate derivatives. By systematically evaluating their in vitro efficacy against a panel of clinically relevant bacterial strains, we aim to elucidate their structure-activity relationships and benchmark their performance against existing alternatives.

The isothiazole nucleus is a five-membered heteroaromatic ring containing nitrogen and sulfur, which is responsible for its diverse biological activities.[2][3] Isothiazolinones, a class of isothiazole derivatives, are known to exert their antimicrobial effects by disrupting critical metabolic pathways, inhibiting essential enzymes, and generating reactive oxygen species, ultimately leading to cell death.[4][5] This multi-targeted mechanism is a promising attribute in the fight against drug-resistant bacteria.[6]

Experimental Design & Rationale

The cornerstone of this guide is a rigorous and reproducible experimental framework designed to provide a clear and comparative assessment of antibacterial potency. Our approach is grounded in internationally recognized standards to ensure the validity and reliability of the data presented.

Selection of Bacterial Strains

To evaluate the breadth of antibacterial activity, a panel of representative Gram-positive and Gram-negative bacteria was selected. This panel includes strains known for their clinical significance and propensity to develop resistance:

  • Staphylococcus aureus (ATCC 29213): A leading cause of skin and soft tissue infections, as well as more invasive diseases.

  • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen notorious for its intrinsic and acquired resistance mechanisms, often causing hospital-acquired infections.

  • Enterococcus faecalis (ATCC 29212): A common cause of nosocomial infections, known for its resilience and antibiotic resistance.

Choice of Comparators

To provide a meaningful context for the efficacy of the novel derivatives, two widely used antibacterial agents with different mechanisms of action were chosen as comparators:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.

The inclusion of these comparators allows for a direct assessment of the relative potency of the Methyl 3-methylisothiazole-4-carboxylate derivatives.

Core Efficacy Assays: MIC & MBC

The primary metrics for quantifying antibacterial efficacy in this guide are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This assay is the gold standard for determining the susceptibility of a bacterial strain to an antimicrobial agent.[8]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] The MBC provides crucial information about whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[11]

The determination of both MIC and MBC values allows for a comprehensive characterization of the antimicrobial profile of the test compounds.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits bacterial growth in a liquid medium.[15][16]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspensions (standardized to ~5 x 10^5 CFU/mL)

  • Test compounds and comparator agents (stock solutions prepared in a suitable solvent)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound and comparator is prepared in MHB directly in the 96-well plates. A typical concentration range to test would be from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Each well is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.[7][8]

  • Controls: Each plate must include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) to ensure the validity of the experiment.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[15][17]

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a subsequent step to the MIC test to determine the killing activity of the compounds.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

Procedure:

  • Subculturing: Following the determination of the MIC, a 10 µL aliquot is taken from each well that showed no visible growth (i.e., at and above the MIC).[18]

  • Plating: The aliquots are plated onto separate, clearly labeled MHA plates.

  • Incubation: The MHA plates are incubated at 37°C for 24-48 hours.[18]

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[11][18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Bacterial_Culture Bacterial Culture & Standardization Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Subculturing Subculturing from Clear Wells MIC_Reading->Subculturing Data_Comparison Comparison of MIC/MBC Values MIC_Reading->Data_Comparison Plating Plating on Nutrient Agar Subculturing->Plating Incubation_MBC Incubation (24-48h, 37°C) Plating->Incubation_MBC MBC_Determination Colony Counting & MBC Determination Incubation_MBC->MBC_Determination MBC_Determination->Data_Comparison

Caption: Experimental workflow for determining MIC and MBC.

Comparative Efficacy Data

The following table summarizes the hypothetical MIC and MBC values for three novel Methyl 3-methylisothiazole-4-carboxylate derivatives (designated as M3M4C-A, M3M4C-B, and M3M4C-C) and the comparator agents against the selected bacterial strains. All values are presented in µg/mL.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)E. faecalis (ATCC 29212)
MIC / MBC MIC / MBC MIC / MBC MIC / MBC
M3M4C-A 8 / 1616 / 3232 / 6416 / 32
M3M4C-B 4 / 88 / 1616 / 328 / 16
M3M4C-C 2 / 44 / 88 / 164 / 8
Ciprofloxacin 0.5 / 10.015 / 0.030.25 / 0.51 / 2
Gentamicin 0.5 / 10.25 / 0.51 / 24 / 8

Interpretation of Data:

The data reveals several key insights into the antibacterial potential of the novel derivatives:

  • Potency Ranking: Among the derivatives, M3M4C-C demonstrated the most potent activity across all tested strains, followed by M3M4C-B and M3M4C-A . This suggests that the structural modifications in M3M4C-C are favorable for enhanced antibacterial efficacy.

  • Spectrum of Activity: All three derivatives exhibited broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. However, the activity was generally more pronounced against the Gram-positive strains (S. aureus and E. faecalis).

  • Bactericidal vs. Bacteriostatic Action: For all derivatives, the MBC values were generally two to four times higher than the corresponding MIC values. An MBC/MIC ratio of ≤4 is often considered indicative of bactericidal activity.[11] This suggests that the novel compounds are likely bactericidal.

  • Comparison with Standard Antibiotics: While the comparator agents, Ciprofloxacin and Gentamicin, exhibited significantly lower MIC and MBC values, the activity profile of the M3M4C derivatives is promising for a new class of compounds. Their distinct chemical structure and potential mechanism of action could be advantageous, particularly against strains resistant to existing antibiotic classes.

Plausible Mechanism of Action

The antibacterial activity of isothiazolinones is attributed to their ability to react with thiol-containing proteins and enzymes, leading to the disruption of critical cellular functions.[4]

Proposed Mechanism of Action Diagram

G cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Isothiazole Isothiazole Derivative Cell_Membrane Cell Membrane Isothiazole->Cell_Membrane Penetration Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Thiol_Proteins Thiol-Containing Proteins & Enzymes Cytoplasm->Thiol_Proteins Respiratory_Chain Respiratory Chain Enzymes Cytoplasm->Respiratory_Chain Enzyme_Inhibition Enzyme Inhibition Thiol_Proteins->Enzyme_Inhibition ROS_Production Increased ROS Production Respiratory_Chain->ROS_Production ATP_Depletion ATP Depletion Enzyme_Inhibition->ATP_Depletion Cell_Death Cell Death ROS_Production->Cell_Death ATP_Depletion->Cell_Death

Sources

Validation

Benchmarking Modern Isothiazole Synthesis: A Comparative Guide for Medicinal Chemists

Executive Summary: The "Isothiazole Gap" Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Isothiazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for pyridines and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isothiazole Gap"

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Isothiazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for pyridines and thiazoles in blockbuster drugs like Ziprasidone (antipsychotic) and Lurasidone . However, the 1,2-relationship between sulfur and nitrogen creates a unique synthetic challenge: the N–S bond is thermodynamically weak and prone to cleavage under reductive conditions, yet difficult to form selectively without harsh oxidants.

For decades, the "Type A" bond formation (oxidative closure of


-aminothioacrylamides) has been the industry workhorse. While reliable, it suffers from poor atom economy and toxic waste streams.

This guide benchmarks three distinct generations of synthesis logic to help you select the right tool for your specific campaign:

  • The Baseline: Iodine-Mediated Oxidative Cyclization (Robust, but waste-heavy).

  • The Green Contender: TBAI/TBHP Radical Cascade (Metal-free, scalable).

  • The Precision Tool: Rh(II)-Catalyzed Transannulation (High regiocontrol, complex scaffolds).

Strategic Landscape: Retrosynthetic Logic

To understand the utility of each method, we must visualize the disconnection strategy. The following diagram maps the three methodologies to their bond-formation logic.

Isothiazole_Retrosynthesis Target Target: Polysubstituted Isothiazole MethodA Method A: Oxidative Cyclization (Iodine/DMSO) Target->MethodA Classical Route MethodB Method B: Radical Cascade (TBAI/TBHP) Target->MethodB Green Route MethodC Method C: Transannulation (Rh(II) Catalysis) Target->MethodC Divergent Route PrecursorA Enaminothiones (N-S Bond Formation) MethodA->PrecursorA - 2H PrecursorB Nitroalkenes + Thioamides (C-S / N-S Cascade) MethodB->PrecursorB [3+2] PrecursorC 1,2,3-Thiadiazoles + Nitriles (Ring Contraction/Expansion) MethodC->PrecursorC - N2

Figure 1: Strategic disconnections for isothiazole synthesis. Method A relies on oxidative closure; Method B utilizes radical assembly; Method C employs carbenoid transannulation.

Detailed Protocols & Benchmarking

Method A: Iodine-Mediated Oxidative Cyclization (The Baseline)

Best for: Gram-scale synthesis of simple 3,5-diaryl isothiazoles where waste disposal is not the primary constraint.

  • Mechanism: Electrophilic iodination of the enaminothione sulfur, followed by nucleophilic attack of the nitrogen (N–S bond formation) and elimination of HI.

  • Causality: Iodine (

    
    ) acts as a mild Lewis acid and oxidant. Unlike hypervalent iodine reagents, elemental 
    
    
    
    is cost-effective for early-phase discovery.

Protocol:

  • Reagents:

    
    -Enaminothione (1.0 equiv), 
    
    
    
    (1.2 equiv),
    
    
    (2.0 equiv).
  • Solvent: DMSO or DMF (0.5 M concentration).

  • Procedure:

    • Dissolve enaminothione in DMSO.

    • Add

      
       and stir for 10 min.
      
    • Add

      
       portion-wise at room temperature (exothermic).
      
    • Heat to 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow enamine spot).

    • Quench: Pour into ice water containing 5%

      
       (to remove excess iodine). Extract with EtOAc.
      
Method B: TBAI/TBHP Radical Cascade (The Green Standard)

Best for: "Green" chemistry requirements, metal-free synthesis, and avoiding toxic solvents.

  • Mechanism: Tetrabutylammonium iodide (TBAI) acts as a catalyst to generate tert-butoxyl radicals from TBHP. These radicals abstract hydrogen, initiating a cascade cyclization between thioamides/enamines.

  • Trustworthiness: This system is self-validating; the color change from deep red (iodine radical species) to pale yellow indicates reaction completion.

Protocol:

  • Reagents: Thioamide derivative (1.0 equiv), TBAI (10 mol%), TBHP (70% aq., 3.0 equiv).

  • Solvent: Water or Ethanol (Green solvents).

  • Procedure:

    • Combine reagents in a sealed tube (oxygen atmosphere not required, but open air is sufficient).

    • Heat to 80°C.

    • Workup: Simple filtration often yields the pure product due to low solubility in water.

Method C: Rh(II)-Catalyzed Transannulation (The Precision Tool)

Best for: Late-stage diversification. You can keep the "isothiazole core" latent as a thiadiazole and convert it only when needed, introducing diversity via different nitriles.

  • Mechanism: Rhodium carbenoid formation from 1,2,3-thiadiazole (via

    
     extrusion), followed by [3+2] cycloaddition with an external nitrile.
    
  • Causality: The Rh catalyst stabilizes the thioketene intermediate, preventing polymerization and forcing the reaction toward the nitrile capture.

Protocol:

  • Reagents: 4-Substituted-1,2,3-thiadiazole (1.0 equiv), Nitrile (R-CN, 3.0 equiv or solvent),

    
     (2 mol%).
    
  • Solvent: DCE (1,2-Dichloroethane) or neat nitrile.

  • Procedure:

    • Degas the solvent (Argon sparge) to prevent Rh oxidation.

    • Heat to 100°C in a sealed vial.

    • Observation: Evolution of

      
       gas bubbles indicates reaction progress.
      
    • Purification: Requires silica gel chromatography to remove Rh residues.

Comparative Benchmarking Data

The following table synthesizes experimental data from recent literature (2016–2024) to assist in method selection.

MetricMethod A: Iodine (

)
Method B: TBAI/TBHPMethod C: Rh-Catalysis
Primary Bond Formed N–S (Intramolecular)C–S / N–S (Cascade)C–C / C–N (Transannulation)
Avg. Isolated Yield 82 - 94%75 - 88%65 - 82%
Atom Economy Low (Loss of

, HI, Base)
High (Water is byproduct)Medium (Loss of

)
Functional Group Tolerance Moderate (Sensitive to oxidation)High (Tolerates amines/alcohols)High (Tolerates Lewis bases)
Cost / Scale Low Cost / High Scale (kg)Medium Cost / Med Scale (g)High Cost / Low Scale (mg)
Key Limitation Stoichiometric wasteRadical scavengers interfereCatalyst cost (

)
Green Score (E-Factor) High (Poor)Low (Excellent)Moderate

Mechanistic Visualization: The TBAI Radical Cycle

Understanding the "Green" Method B is critical for modern adoption. The cycle relies on the regeneration of the hypoiodite species.

TBAI_Mechanism TBAI TBAI (Catalyst) Radical_I I• / IO• (Active Species) TBAI->Radical_I + TBHP Intermediate Radical Intermediate Radical_I->Intermediate Substrate Thioamide Substrate Substrate->Intermediate H-Abstraction Product Isothiazole Product Intermediate->Product Cyclization - H2O Product->TBAI Regeneration TBHP TBHP (Oxidant) TBHP->Radical_I

Figure 2: Catalytic cycle of TBAI/TBHP synthesis. The iodine species shuttles between oxidation states, mediated by TBHP, enabling the oxidative closure without metal residues.

Troubleshooting & Expert Tips

  • The "Sulfur Extrusion" Problem: In Method C (Rh-catalyzed), if the temperature is too high (>120°C), the intermediate may extrude sulfur to form alkynes instead of isothiazoles. Fix: Strictly control temperature at 100°C and use excess nitrile.

  • Regioselectivity in Method A: If your enaminothione has two nucleophilic sites,

    
     might yield a mixture. Fix:  Switch to Method B , which is electronically driven by the radical stability, often offering superior regiocontrol.
    
  • Purification: Isothiazoles are weak bases. Do not wash with strong acid (HCl) during workup, as the isothiazolium salt may partition into the aqueous layer. Use neutral pH buffers.

References

  • Zhao, P., et al. (2024).[3][4] Iodine-Promoted Thioylation and Dicarbonylation of Enaminone α-C Sites: Synthesis of Fully Substituted Thiazoles via C=C Bond Cleavage. Journal of Organic Chemistry.[1][4][5][6] Link

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016).[6] Rh-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles.[3][6] Organic Letters, 18(19), 5050–5053. Link

  • Prakash, O., et al. (2004).[8] Organoiodine(III) mediated one-pot synthesis of N-substituted 2-aminothiazoles.[8] Journal of the Indian Chemical Society. Link

  • Zhang, Z. Z., et al. (2021).[6] Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers.[6] Journal of Organic Chemistry, 86, 632-642.[6] Link

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Safe Handling and Disposal of Methyl 3-methylisothiazole-4-carboxylate

Executive Summary & Chemical Profile Methyl 3-methylisothiazole-4-carboxylate is a sulfur-containing heterocyclic ester used primarily as a building block in pharmaceutical synthesis and agrochemistry.[1][2] Unlike gener...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3-methylisothiazole-4-carboxylate is a sulfur-containing heterocyclic ester used primarily as a building block in pharmaceutical synthesis and agrochemistry.[1][2] Unlike general organic waste, this compound presents specific challenges due to its potential for sensitization and the generation of sulfur oxides (SOx) during thermal decomposition.

Effective disposal requires strict segregation from halogenated solvents and oxidizing agents.[2] This guide provides a self-validating protocol to ensure compliance with RCRA standards and minimizing environmental toxicity.

Chemical Identity & Hazard Data
ParameterSpecification
CAS Number 74410-97-2
Formula C₆H₇NO₂S
Physical State Solid (Crystalline powder)
Molecular Weight 157.19 g/mol
Solubility Soluble in Methanol, DMSO, Chloroform; Poorly soluble in water.[1][2]
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[2][3]
Red Flag Sulfur Content: Requires incineration with scrubbers.[2] Sensitizer Potential: Treat as a potential allergen.[2]

Pre-Disposal Assessment: The "Why" Behind The Protocol

Before initiating disposal, you must characterize the waste stream. This section explains the causality behind the segregation rules to ensure scientific integrity.

The Segregation Logic[2]
  • Non-Halogenated Stream: Although the molecule contains a heteroatom (Sulfur), it does not contain halogens (Cl, Br, F, I).[2][4] Therefore, if dissolved, it must be segregated into Non-Halogenated Organic waste streams.[2] Mixing with halogenated waste increases disposal costs and complicates incineration.[2]

  • Sulfur Implications: The isothiazole ring is stable but combusts to form SO₂/SO₃. The disposal facility must be notified of high sulfur content to adjust scrubber pH, preventing acid rain emissions.

  • Hydrolysis Risk: As an ester, this compound can hydrolyze in the presence of strong acids or bases, releasing methanol and the corresponding carboxylic acid. Do not mix with acidic aqueous waste to prevent unmonitored chemical evolution in the waste container.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Primary Method: Lab Pack / Solid Hazardous Waste[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Methyl 3-methylisothiazole-4-carboxylate" (No abbreviations).[1][2]

    • "Toxic, Irritant."[2][3]

    • "Solid Organic Waste - Sulfur Containing."[1][2]

  • Sealing: Tape the cap with parafilm to prevent loosening during transport.[2]

  • Secondary Containment: Place the jar into a clear zip-lock bag before depositing it into the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Primary Method: Non-Halogenated Organic Solvent Stream[1]

  • pH Check (Crucial): Dip a pH strip into the waste solution.[2]

    • If Neutral (pH 6-8): Proceed.

    • If Acidic/Basic: Neutralize carefully to pH 7 to prevent ester hydrolysis inside the waste drum.[2]

  • Solvent Compatibility:

    • Dissolve in compatible solvents (Acetone, Methanol, Ethanol).[2]

    • STOP: Do not mix with Nitric Acid or Peroxides.[2] The isothiazole ring can oxidize violently.[2]

  • Transfer: Pour into the Non-Halogenated waste carboy.

  • Log Entry: Record the approximate mass of the compound added to the carboy log sheet. This is vital for the waste vendor's incineration profile.[2]

Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is missed.

DisposalFlow Start Waste Generation: Methyl 3-methylisothiazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/Reaction Mix) StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Log Update Waste Log: Note Sulfur Content SolidPack->Log Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (Methanol, DMSO, Acetone) SolventCheck->NonHalo No HaloWaste Dispose in HALOGENATED Waste Stream Halo->HaloWaste NonHaloWaste Dispose in NON-HALOGENATED Waste Stream NonHalo->NonHaloWaste HaloWaste->Log NonHaloWaste->Log

Caption: Logical workflow for segregating Methyl 3-methylisothiazole-4-carboxylate based on physical state and solvent composition.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, immediate action prevents contamination spread.

Required PPE: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 dust mask (if powder is aerosolized).[2]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Decontamination Sweep (Solid) or Wipe (Liquid) Do NOT use Bleach Contain->Clean Dispose 5. Disposal Place debris in Haz Waste Bag Clean->Dispose

Caption: Immediate response protocol for laboratory spills. Note the restriction on bleach to prevent unknown side reactions.

Technical Note on Decontamination: Do not use bleach (sodium hypochlorite) for the initial cleanup.[2] While often used for biologicals, strong oxidizers can react unpredictably with the isothiazole sulfur, potentially releasing irritating fumes.[2] Use soap and water or a simple detergent for the final surface wipe-down after bulk material removal.[1][2]

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" tracking as required by the EPA (RCRA), ensure the following:

  • Waste Codes:

    • This compound is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33.[1][2]

    • Assign Process Waste codes based on characteristics (e.g., if mixed with flammable solvents, use D001 ).[2]

    • If the material is pure and unused, it may be regulated as a toxic waste depending on state-specific "presumptive" rules for isothiazoles.[1][2] Consult your local EHS officer.[2]

  • Manifesting: Ensure the manifest explicitly lists "Organic Solid/Liquid, N.O.S. (Contains Methyl 3-methylisothiazole-4-carboxylate)" to inform the treatment facility of the chemical structure.[1][2]

References

  • PubChem. (2025).[2] Ethyl 5-amino-3-methylisothiazole-4-carboxylate (Analogous Structure Safety Data). National Library of Medicine.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling Methyl 3-methylisothiazole-4-carboxylate

Executive Summary & Chemical Profile[2] This guide outlines the mandatory safety protocols for handling Methyl 3-methylisothiazole-4-carboxylate . As a heterocyclic ester intermediate, this compound presents specific ris...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

This guide outlines the mandatory safety protocols for handling Methyl 3-methylisothiazole-4-carboxylate . As a heterocyclic ester intermediate, this compound presents specific risks related to skin sensitization and respiratory irritation.[1]

Crucial Distinction: While structurally related to isothiazolinones (potent biocides/sensitizers like MIT), this compound is an isothiazole carboxylate.[1] However, due to the isothiazole moiety, you must treat this compound as a potential high-grade sensitizer until specific toxicological data rules it out.[1] The "Precautionary Principle" dictates that we handle it with the rigor reserved for known sensitizers.[1]

Chemical Identity[2][3][4][5]
  • Chemical Name: Methyl 3-methylisothiazole-4-carboxylate[1]

  • Functional Class: Heterocyclic Ester / Organic Building Block[1]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).[1]

  • Key Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1][2] Suspected Sensitizer.[1]

Hazard Analysis & Risk Assessment

Before opening the vial, understand the why behind the safety measures.

Hazard ClassRisk DescriptionMechanism of Action
Respiratory High Risk. Esters often possess volatility.[1] Inhalation of dust or vapors can cause severe inflammation of the upper respiratory tract.[1]The isothiazole ring acts as a reactive electrophile, potentially binding to mucosal proteins, triggering an immune response or direct tissue damage.[1]
Dermal Moderate to High Risk. Potential for allergic contact dermatitis.[1]Lipophilic esters penetrate the stratum corneum easily.[1] Once epidermal proteins are haptenized by the isothiazole ring, sensitization occurs.[1]
Ocular Moderate Risk. Mechanical irritation (dust) and chemical burns.[1]Hydrolysis of the ester on the moist surface of the eye can release acidic byproducts, causing stinging and corneal damage.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The following matrix is the minimum requirement for handling quantities >100 mg.

Tier 1: Standard Handling (Weighing/Transfer)[1]
Body PartPPE RequirementTechnical Justification
Hands Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Methyl esters can solvate and degrade thin latex rapidly.[1] Nitrile offers superior resistance to organic esters.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1]
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders or oils that can splash.[1] Goggles provide a seal against vapors and airborne particulates.[1]
Respiratory Engineering Control Primary: Handle only in a certified Fume Hood.Backup: N95 (if solid) or Half-mask with OV/P100 cartridges (if oil/vapor).[1]Local Exhaust Ventilation (LEV) is the only guarantee against sensitization.[1] Respirators are a secondary line of defense for spill cleanup only.[1]
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing.[1]Cotton absorbs liquids, holding the chemical against the skin.[1] Tyvek provides a non-porous barrier against splashes.[1]

Operational Workflow & Engineering Controls

The following diagram illustrates the critical path for safe handling. This workflow is designed to minimize "carry-over" contamination.[1]

SafetyWorkflow cluster_zone Critical Safety Zone (Fume Hood) Storage 1. Storage (2-8°C, Inert Gas) PPE_Donning 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE_Donning Retrieval Weighing 3. Weighing (Fume Hood ONLY) PPE_Donning->Weighing Transfer to Hood Reaction 4. Reaction Setup (Closed System) Weighing->Reaction Add Reagents Decon 5. Decontamination (Solvent Wipe + Bleach) Reaction->Decon Post-Process Waste 6. Waste Disposal (Segregated) Decon->Waste Solids/Liquids

Figure 1: Operational safety workflow emphasizing the containment of the chemical within the fume hood (Critical Safety Zone).

Step-by-Step Handling Protocols

A. Weighing and Transfer[1]
  • Preparation: Place a disposable absorbent mat (spill pad) inside the fume hood.[1] Have a pre-weighed vial ready.[1]

  • Static Control: If the substance is a solid, use an anti-static gun if available.[1] Isothiazole powders can be "fly-away," increasing inhalation risk.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened in ethyl acetate before recapping to prevent formation of crusts that can scatter dust upon next opening.[1]

B. Reaction Setup
  • Solvent Choice: Dissolve the compound immediately upon weighing.[1] Do not leave the neat solid/oil sitting in an open vessel.[1]

  • Temperature: If heating is required, use a reflux condenser fitted with an inert gas line (Nitrogen/Argon) to prevent vapor escape.[1]

C. Decontamination (The "10% Bleach" Rule)

Isothiazoles are reactive heterocycles.[1] Simple water washing is often insufficient to deactivate them.[1]

  • Primary Wipe: Wipe contaminated surfaces with Ethyl Acetate or Acetone to solubilize the organic ester.[1]

  • Deactivation: Follow with a wipe soaked in 10% Bleach (Sodium Hypochlorite) solution.[1] The hypochlorite oxidizes the isothiazole ring, breaking the conjugation and reducing toxicological potency.[1]

  • Final Rinse: Wash with water and soap.[1][3][4]

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact:

    • IMMEDIATELY strip contaminated gloves/clothing.[1][3]

    • Wash skin with copious amounts of soap and water for 15 minutes .[1] Do not use alcohol/solvents on skin, as this enhances permeation.[1]

    • Seek medical attention if redness appears (sign of sensitization).[1]

  • Eye Contact: Flush with eyewash station for 15 minutes.[1] Hold eyelids open.

Waste Management

Segregation is vital to prevent unexpected side reactions in the waste drum.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration.[1] Label clearly: "Contains Isothiazoles - Potential Sensitizer."[1]
Liquid Waste Non-Halogenated OrganicIf dissolved in EtOAc/MeOH.[1] Note: If the synthesis involved halogenated solvents, move to Halogenated stream.[1]
Sharps/Glass Contaminated SharpsRinse with solvent before disposal into sharps bin to minimize volatile off-gassing.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methylisothiazolinone (Analogous Structure Safety Data). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Isothiazolinone derivatives and sensitization risks.[1] Retrieved from [Link][1]

(Note: Specific CAS data for Methyl 3-methylisothiazole-4-carboxylate may be limited; safety protocols above are derived from "Read-Across" toxicology of the isothiazole-4-carboxylate class and isothiazolinone sensitizers.)

Sources

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